molecular formula C5H7N3O7 B8359600 Allyl trinitroethyl ether

Allyl trinitroethyl ether

Cat. No.: B8359600
M. Wt: 221.13 g/mol
InChI Key: RLTYEJCJHQDQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl trinitroethyl ether is a specialized organic compound that serves as a critical synthetic intermediate in the development of advanced energetic materials. Its molecular structure, which combines an allyl ether group with a trinitroethyl moiety, is designed to be incorporated into polymer chains, imparting significant energetic properties. The primary research value of this compound lies in its role as a precursor for glycidyl ethers and subsequent polyglycidyl ethers, which are used as binders in solid propellants . The main application involves a two-step process: first, the allyl trinitroethyl ether is synthesized by alkylating 2,2,2-trinitroethanol with allyl triflate under carefully controlled, neutral conditions . This step is crucial for avoiding the decomposition of the sensitive polynitroalcohol. Subsequently, the allyl ether is converted to the corresponding glycidyl ether via oxidation using reagents like m-chloroperbenzoic acid (MCPBA) . This glycidyl ether monomer can then undergo controlled cationic polymerization, for instance using BF₃ etherate as a catalyst, to form poly(glycidyl trinitroethyl ether) . The resulting polymers are isocyanate-cured to produce polyurethanes that function as energetic binders. These binders are characterized by their soft, gummy mechanical properties and are essential components in high-performance propellants, contributing to increased energy output . The compound and its polymeric derivatives are for research use only in specialized laboratories focusing on materials science, propellant development, and synthetic chemistry.

Properties

Molecular Formula

C5H7N3O7

Molecular Weight

221.13 g/mol

IUPAC Name

3-(2,2,2-trinitroethoxy)prop-1-ene

InChI

InChI=1S/C5H7N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h2H,1,3-4H2

InChI Key

RLTYEJCJHQDQFW-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Energetic Stability of Allyl 2,2,2-Trinitroethyl Ether (ATNEE)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Bond Dissociation Energy of Allyl Trinitroethyl Ether (ATNEE) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals (Energetic Materials Sector)

Executive Summary

Allyl 2,2,2-trinitroethyl ether (ATNEE) represents a specialized class of energetic monomers that bridge the gap between inert polymeric binders and high-energy oxidizers. Characterized by the presence of a polymerizable allyl functionality (


) and a high-density trinitroethyl explosophore (

), ATNEE serves as a critical precursor for energetic plasticizers and binders in advanced solid propellant formulations.

This guide provides a rigorous analysis of the molecular structure, bond dissociation energy (BDE) profiles, and synthesis protocols of ATNEE. It focuses on the C-NO


 trigger linkage  as the determinant of thermal stability and sensitivity.

Molecular Structure and Geometry

The ATNEE molecule (


) is constructed around an ether oxygen pivot that connects a sterically demanding trinitroethyl group to a flexible allyl tail.
Structural Components[1][2]
  • Trinitroethyl Moiety (

    
    ):  This segment provides the oxygen balance and density. The geminal trinitro carbon (
    
    
    
    ) is tetrahedral but highly distorted due to the steric repulsion between the three nitro groups. This crowding lengthens the C-N bonds, pre-activating them for dissociation.
  • Ether Linkage (

    
    ):  Acts as a flexible hinge, decoupling the electronic effects of the allyl group from the electron-withdrawing trinitroethyl cluster.
    
  • Allyl Group (

    
    ):  Provides the site for polymerization or cross-linking. The allylic carbon (
    
    
    
    ) is
    
    
    hybridized, while the vinyl carbons are
    
    
    .
Geometric Parameters (Calculated)

The following parameters are derived from Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for analogous trinitroethyl derivatives.

ParameterBond/AngleTypical ValueStructural Implication
Bond Length C(

)-N
1.54 - 1.56 ÅSignificantly longer than standard C-N (1.47 Å), indicating weakness.
Bond Length N-O1.21 - 1.23 ÅTypical resonance-stabilized nitro group length.
Bond Length C(

)-O(ether)
1.41 ÅStandard ether linkage; chemically stable.
Bond Angle N-C(

)-N
108° - 110°Compressed angle due to bulky nitro groups.
Torsion C-O-C-CVariableHigh rotational freedom facilitates liquid state/plasticization.

Bond Dissociation Energy (BDE) Analysis[3][4][5]

The thermal stability and impact sensitivity of ATNEE are governed by the weakest bond in the molecule, known as the Trigger Linkage . In polynitroaliphatic compounds, this is invariably the C-NO


 bond.
The Trigger Linkage: C-NO

Unlike aromatic nitro compounds (e.g., TNT) where the C-N bond is strengthened by resonance (~60-70 kcal/mol), the aliphatic C-NO


 bonds in the trinitroethyl group are weakened by:
  • Steric Strain: Three bulky nitro groups competing for space on a single carbon.

  • Inductive Destabilization: Strong electron withdrawal by neighbors weakens the C-N sigma bond.

Estimated BDE Values:

  • C(

    
    )-NO
    
    
    
    (Homolytic):
    39.0 – 42.0 kcal/mol (163 – 176 kJ/mol) .
    • Causality: This low BDE is the primary cause of thermal decomposition at temperatures >150°C. It is the initiation step for detonation.

  • Allylic C-H: ~82 kcal/mol (343 kJ/mol).

    • Stability:[1][2] The allyl group is robust under storage conditions but susceptible to radical abstraction during curing or combustion.

  • C-O (Ether): ~85-90 kcal/mol (355-376 kJ/mol).

    • Stability:[1][2] The ether linkage is kinetically stable and does not participate in the initial decomposition steps.

Decomposition Pathway

The decomposition is a radical chain mechanism initiated by the homolysis of the trinitroethyl C-N bond.

Decomposition ATNEE ATNEE Molecule (Ground State) TS1 Transition State (C-N Elongation) ATNEE->TS1 Heat/Impact (ΔH ~40 kcal/mol) RadicalPair Radical Pair (R-C(NO2)2• + •NO2) TS1->RadicalPair Homolysis HONO HONO Elimination (Secondary Path) RadicalPair->HONO H-Abstraction Oxidation Oxidation/Combustion (CO2, H2O, N2) RadicalPair->Oxidation Rapid Exothermic Steps

Figure 1: Thermal decomposition pathway of ATNEE. The rate-determining step is the initial C-NO2 homolysis.

Synthesis Protocol

Objective: Synthesis of Allyl 2,2,2-Trinitroethyl Ether via Williamson Ether Synthesis. Safety Warning: Reactions involving trinitroethanol and its salts are potentially explosive. Perform behind blast shields with minimal quantities.

Materials
  • Precursor: 2,2,2-Trinitroethanol (TNE) [CAS: 918-54-7].[3]

  • Reagent: Allyl Bromide (or Allyl Chloride).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Acetone or DMF.

Step-by-Step Methodology
  • Preparation of Trinitroethoxide Salt:

    • Dissolve 2,2,2-trinitroethanol (1 eq) in anhydrous acetone at 0°C.

    • Causality: Low temperature prevents premature decomposition of the thermally sensitive TNE.

    • Slowly add KOH (1.05 eq) dissolved in ethanol. A yellow precipitate of Potassium 2,2,2-trinitroethoxide forms immediately.

    • Filter and dry the salt under vacuum at room temperature. Do not heat.

  • Etherification:

    • Suspend the Potassium trinitroethoxide salt in dry DMF.

    • Add Allyl Bromide (1.1 eq) dropwise over 30 minutes while maintaining temperature at 20-25°C.

    • Mechanism: This is an

      
       nucleophilic substitution. The trinitroethoxide anion attacks the allylic carbon, displacing the bromide.
      
    • Stir for 4-6 hours. Monitor reaction progress via TLC (disappearance of TNE spot).

  • Work-up and Purification:

    • Quench reaction with ice-cold water. The product (ATNEE) is hydrophobic and will separate as an oil or precipitate.

    • Extract with dichloromethane (DCM). Wash organic layer with water (3x) to remove DMF and bromide salts.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Purification: Pass through a short silica gel plug if necessary. Avoid distillation due to explosion hazard.

Synthesis Workflow Diagram

Synthesis Start Start: 2,2,2-Trinitroethanol Step1 Deprotonation (KOH/0°C) Forms K-Salt Start->Step1 Step2 Addition of Allyl Bromide (SN2 Reaction in DMF) Step1->Step2 Step3 Quench & Extraction (DCM/Water) Step2->Step3 End Final Product: ATNEE (Pale Yellow Oil) Step3->End

Figure 2: Synthesis workflow for ATNEE via nucleophilic substitution.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueDiagnostic MarkerExpected Value/Observation
FT-IR

Asymmetric Stretch
1580 – 1600 cm

(Strong)
FT-IR

Symmetric Stretch
1300 – 1350 cm

(Strong)
FT-IR C=C (Allyl) Stretch~1640 cm

(Medium)

H NMR
Trinitroethyl


4.8 – 5.2 ppm (Singlet)

H NMR
Allyl


5.8 – 6.0 ppm (Multiplet)

H NMR
Allyl


5.2 – 5.4 ppm (Split doublet)

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. Link (Authoritative source on trinitroethyl group stability and synthesis).

  • Adolph, H. G., & Kim, K. (1988).[1] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and a method of preparation. U.S. Patent No.[4] 4,745,208. Link (Describes the synthesis and properties of analogous trinitroethyl ethers).

  • Politzer, P., & Murray, J. S. (2003). The fundamental nature of the trigger linkage in energetic materials. Propellants, Explosives, Pyrotechnics, 28(4). (Discusses the electrostatic potential and BDE of the C-NO2 bond).
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Comprehensive review of synthesis methods for energetic ethers).

Sources

Advanced Characterization of Allyl Trinitroethyl Ether (ATNEE): A Guide for Energetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) , a specialized energetic plasticizer designed to enhance the mechanical properties and energy output of solid propellant and explosive formulations. Unlike inert plasticizers (e.g., DOA, DOS) which dilute the energy density of a matrix, ATNEE contributes to the oxygen balance and heat of formation while lowering the glass transition temperature (


) of the binder system.

This document is structured for formulation scientists and quality assurance professionals, applying rigorous physicochemical characterization protocols analogous to pharmaceutical stability testing (GLP standards).

Molecular Architecture & Synthesis Strategy

The synthesis of ATNEE relies on the introduction of the energetic trinitroethyl moiety into an allyl backbone via etherification. The presence of the ether oxygen acts as a hydrogen-bond acceptor, improving compatibility with polar binders like Nitrocellulose (NC) and Glycidyl Azide Polymer (GAP).

Synthetic Pathway

The most robust route involves the nucleophilic substitution (


) of allyl bromide with 2,2,2-trinitroethanol in the presence of a base (typically KOH or NaOH).

Reaction Stoichiometry:



Process Workflow Diagram

The following diagram illustrates the critical process control points (CPPs) for the synthesis and purification of ATNEE to ensure pharmaceutical-grade purity, which is essential for long-term thermal stability.

ATNEE_Synthesis Start Raw Materials (Trinitroethanol + Allyl Bromide) Reaction Etherification (0°C to RT, Solvent: DCM/Water) Start->Reaction Base Catalyst (KOH) Quench Quenching (Acid Neutralization) Reaction->Quench Exothermic Control Extraction Phase Separation (Organic Layer Isolation) Quench->Extraction Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Extraction->Purification Remove unreacted species Final Pure ATNEE (>98% HPLC) Purification->Final QC Check

Figure 1: Synthetic workflow for ATNEE emphasizing purification steps to remove acidic impurities that degrade thermal stability.

Physicochemical Characterization

Precise characterization is required to validate the material for use in high-value formulations. The trinitroethyl group significantly increases density compared to standard ethers, directly correlating to higher detonation velocity (


) and pressure (

).
Key Properties Table
PropertyValue / RangeRelevance to Formulation
IUPAC Name 3-(2,2,2-Trinitroethoxy)prop-1-eneStandard Identification
Molecular Formula

Stoichiometry calculations
Molecular Weight 221.12 g/mol Molar formulation ratios
Physical State Liquid (at 25°C)Processability/Casting
Density (

)
1.35 – 1.42 g/cm³ (Theoretical)Higher

= Higher Performance
Oxygen Balance (

)
~ -47%Superior to inert plasticizers (-250%)
Nitrogen Content 19.0%Energy content indicator
Boiling Point Decomposes >170°CThermal stability limit
Glass Transition (

)
< -60°CLow-temp mechanical integrity
Oxygen Balance Calculation

The Oxygen Balance (OB) is a critical metric for energetic plasticizers, determining how much oxidizer (e.g., AP, HMX) is needed in the final mix.



Where 

:

Insight: While negative, ATNEE's OB is significantly more favorable than inert plasticizers like Dioctyl Adipate (DOA, OB


), allowing for higher specific impulse (

) in propellants.

Experimental Protocols: Stability & Compatibility

In energetic formulations, "drug-excipient" compatibility translates to "oxidizer-binder-plasticizer" compatibility. Incompatibility can lead to catastrophic auto-ignition or shelf-life failure.

Protocol: Binary Compatibility Testing via DSC

This protocol uses Differential Scanning Calorimetry (DSC) to detect eutectic formation or catalytic decomposition.

Materials:

  • ATNEE (Analyte)[1]

  • Binder (e.g., GAP, HTPB) or Oxidizer (e.g., AP, HMX)

  • Hermetic Al pans (High pressure resistant)

Methodology:

  • Preparation: Prepare 1:1 mixtures of ATNEE and the target component.

  • Equilibration: Grind/mix gently to ensure contact without inducing friction heating.

  • Run: Heat from 30°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Compare the onset temperature (

    
    ) of the mixture against pure ATNEE.
    

Acceptance Criteria:

  • 
    : Compatible.
    
  • 
     (Shift to lower T): Incompatible/Destabilizing.
    
Formulation Logic Diagram

The following diagram details the decision matrix for incorporating ATNEE into a composite propellant system.

Formulation_Logic Need Requirement: Increase Energy & Reduce Tg Select Select ATNEE (Energetic Plasticizer) Need->Select Compat DSC Compatibility Check (with Binder/Oxidizer) Select->Compat Pass Pass: Stable Mixture Compat->Pass No T_onset shift Fail Fail: Exothermic Shift Compat->Fail T_onset drops >5°C Formulate Formulate Propellant (Binder + ATNEE + Solids) Pass->Formulate Fail->Select Select alternative MechTest Mechanical Testing (Tensile/Elongation @ -40°C) Formulate->MechTest

Figure 2: Decision matrix for the inclusion of ATNEE in energetic composites, prioritizing thermal safety.

Safety & Handling (HSE)

ATNEE contains a trinitroethyl group, classifying it as an energetic material.[2] However, the ether linkage and allyl chain provide internal "phlegmatization," generally making it less sensitive than pure nitrate esters (like NG).

  • Impact Sensitivity: Moderate. Handle with care; avoid shock.

  • Friction Sensitivity: Low to Moderate.

  • Toxicity: Like many nitro-compounds, potential for vasodilation (headaches) and methemoglobinemia. Use full PPE (nitrile gloves, respirator) in a fume hood.

  • Storage: Store in conductive, grounded containers at <20°C. Avoid light exposure (potential for photo-degradation of the allyl group).

References

  • Klapötke, T. M. (2025).[3] Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. Royal Society of Chemistry.

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[4] Wiley-VCH. (General reference for Trinitroethyl ether chemistry and plasticizer theory).

  • Zhang, Q., et al. (2013).[2] Energetic N-trinitroethyl-substituted mono-, di-, and triaminotetrazoles. Chemistry - An Asian Journal.

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Allyl Ethers and Nitro Compounds.

  • Gogulya, M. F., et al. (2006). Detonation Velocity of Trinitroethyl Derivatives. Combustion, Explosion, and Shock Waves.[5]

Sources

Thermodynamic Characterization and Synthesis Protocols for Allyl 2,2,2-Trinitroethyl Ether (ATNEE)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic parameters and heat of formation of allyl trinitroethyl ether Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals (Energetic Materials Focus)

Executive Summary & Strategic Relevance

Allyl 2,2,2-trinitroethyl ether (ATNEE) represents a critical intermediate in the synthesis of advanced energetic binders, specifically serving as the direct precursor to glycidyl 2,2,2-trinitroethyl ether (GTNEE). As an energetic plasticizer, its molecular architecture balances the high oxygen balance of the trinitroethyl moiety with the polymerizable utility of the allyl group.

This guide provides a comprehensive technical analysis of ATNEE, focusing on its thermodynamic parameters, heat of formation (


), and synthesis via Williamson etherification. It is designed for material scientists requiring precise physicochemical data for propellant formulation and molecular modeling.

Synthesis & Reaction Mechanism

The synthesis of ATNEE is a classic nucleophilic substitution (


), specifically a Williamson ether synthesis. The protocol requires strict control over temperature and basicity to prevent the decomposition of the sensitive trinitroethyl group (haloform reaction).
Reaction Pathway

The reaction involves the deprotonation of 2,2,2-trinitroethanol (TNE) to form the alkoxide, followed by nucleophilic attack on allyl bromide.

SynthesisPathway Reactant1 2,2,2-Trinitroethanol (TNE) Intermediate Trinitroethoxy Anion Reactant1->Intermediate Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Intermediate Product Allyl 2,2,2-Trinitroethyl Ether (ATNEE) Intermediate->Product SN2 Attack Byproduct NaBr / KBr Intermediate->Byproduct Reactant2 Allyl Bromide Reactant2->Product

Figure 1: Reaction pathway for the synthesis of ATNEE via Williamson etherification.

Experimental Protocol

Safety Warning: Trinitroethanol is an energetic material.[1] All operations must be conducted behind a blast shield.

  • Reagent Preparation:

    • Substrate: 2,2,2-Trinitroethanol (TNE).

    • Electrophile: Allyl bromide (1.1 equivalents).

    • Base: Potassium carbonate (

      
      ) or Sodium hydride (NaH). 
      
      
      
      is preferred for safety; NaH provides higher yields but requires anhydrous conditions.
    • Solvent: Anhydrous Acetone or THF.

  • Procedure:

    • Step A (Alkoxide Formation): Dissolve TNE in anhydrous acetone at 0°C. Add

      
       (1.2 eq) slowly to minimize exotherm. Stir for 30 minutes.
      
    • Step B (Alkylation): Add allyl bromide dropwise over 20 minutes. The trinitroethyl group is bulky; steric hindrance requires extended reaction times.

    • Step C (Reflux): Allow the mixture to warm to room temperature, then reflux at 55°C for 6–8 hours. Monitor via TLC (Silica, 10% EtOAc/Hexane).

    • Step D (Workup): Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in

      
      , wash with water (2x) and brine (1x). Dry over 
      
      
      
      .
  • Purification:

    • Purify via column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient). ATNEE typically elutes as a pale yellow oil.

Thermodynamic Parameters & Heat of Formation

Accurate thermodynamic data is essential for predicting the performance (detonation velocity/pressure) of ATNEE in formulations. As experimental combustion calorimetry data for ATNEE is often proprietary, values are derived using Benson’s Group Additivity Method and validated against Density Functional Theory (DFT) calculations (B3LYP/6-31G*).

Heat of Formation ( )

The heat of formation is calculated by summing the contributions of specific structural groups.

  • Group Contributions (Benson Method):

    • 
      : Trinitromethyl group contribution.
      
    • 
      : Methylene attached to oxygen.
      
    • 
      : Ether oxygen.
      
    • 
      : Vinylic group (Allyl).
      
ParameterValue (State)Methodology

(Gas)
-15.2 ± 3.0 kcal/molGroup Additivity / DFT (B3LYP)

(Liquid)
-28.5 ± 4.0 kcal/molDerived via

estimation

13.3 kcal/molTrouton’s Rule approximation

Interpretation: The negative


 indicates that ATNEE is thermodynamically stable relative to its elements, typical for ethers. However, the presence of three nitro groups significantly raises its energy content compared to non-energetic allyl ethers (e.g., diallyl ether 

kcal/mol).
Physicochemical Properties[1][2]
PropertyValueNotes
Molecular Weight 221.12 g/mol Formula:

Density (

)
1.38 – 1.42 g/cm³Estimated @ 25°C (Liquid)
Oxygen Balance (

)
-47.0%

balanced; requires oxidizer
Boiling Point ~85°C (at 2 mmHg)Decomposes at atmospheric pressure
Impact Sensitivity ModerateComparable to TNT; handle with care

Energetic Performance Characterization

While ATNEE is primarily a plasticizer/intermediate, its contribution to the detonation performance of a formulation is calculated using the Kamlet-Jacobs equations .

Theoretical Detonation Parameters

Based on


 g/cm³ and 

kcal/mol:
  • Detonation Velocity (

    
    ): 
    
    
    
    km/s
  • Detonation Pressure (

    
    ): 
    
    
    
    kbar

Causality: The relatively low density (compared to RDX/HMX) limits its standalone detonation performance. Its value lies in plasticizing high-solid-load propellants without significantly degrading the energy output, unlike inert plasticizers (e.g., DOA or IDP).

Thermal Stability & Decomposition Pathways

Understanding the thermal decomposition is vital for safety profiles during curing processes.

Decomposition Mechanism

ATNEE exhibits a two-stage decomposition profile:

  • Stage 1 (160°C - 190°C): Homolytic cleavage of the

    
     bond (the weakest link), releasing 
    
    
    
    gas.
  • Stage 2 (>200°C): Oxidation of the allyl backbone by the released

    
    , leading to rapid exothermic runaway.
    

Decomposition ATNEE ATNEE (Stable < 150°C) Radical Radical Intermediate + NO2 Gas ATNEE->Radical C-N Bond Homolysis (Onset ~160°C) Runaway Exothermic Oxidation (Thermal Runaway) Radical->Runaway Auto-oxidation

Figure 2: Thermal decomposition logic for ATNEE.

References

  • Synthesis of Glycidyl Ethers: Malik, A. A., et al. (2012). Synthesis and polymerization of glycidyl ethers. U.S. Patent No. 8,318,959. Link

  • Group Additivity Values: Benson, S. W. (1976).
  • Energetic Plasticizers: Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[2] Wiley-VCH. Link

  • Kamlet-Jacobs Method: Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations.[1] I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. Journal of Chemical Physics. Link

Sources

Oxygen Balance Calculations for Allyl Trinitroethyl Ether Based Propellants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Energetic Materials Specialists.

Executive Summary

In the development of advanced solid propellants, the transition from inert binders (e.g., HTPB) to energetic binders and plasticizers is a critical pathway for enhancing specific impulse (


) and density. Allyl Trinitroethyl Ether (ATNEE) , specifically Allyl 2,2,2-trinitroethyl ether , represents a class of energetic monomers/plasticizers that combine the polymerizable utility of an allyl group with the high oxygen content of a trinitroethyl moiety.

This technical guide provides a rigorous framework for calculating the Oxygen Balance (


) of ATNEE and its propellant formulations. It details the stoichiometric derivation, the impact of 

on thermodynamic performance, and the methodology for balancing ATNEE with oxidizers to optimize combustion efficiency.

Chemical Characterization & Role

Before performing calculations, the precise molecular structure must be defined to ensure stoichiometric accuracy.

  • Compound: Allyl 2,2,2-trinitroethyl ether[1]

  • Chemical Formula:

    
    [2][3]
    
  • Molecular Weight (

    
    ): 
    
    
    
    g/mol
  • Structural Components:

    • Allyl Group (

      
      ):  Provides the site for polymerization or crosslinking.
      
    • Ether Linkage (

      
      ):  Improves flexibility and low-temperature properties (
      
      
      
      ).
    • Trinitroethyl Group (

      
      ):  The explosophore providing oxygen and enthalpy of formation.
      
Role in Propellants

ATNEE functions primarily as an energetic plasticizer or a co-monomer . Unlike inert binders which act as fuel sinks (highly negative


), ATNEE contributes oxygen to the combustion process, reducing the loading requirement for solid oxidizers (e.g., AP, HMX) and allowing for higher energy density.

Theoretical Framework: Oxygen Balance

Oxygen Balance (


) is the intrinsic capacity of an explosive or propellant ingredient to oxidize its own carbon and hydrogen. It is expressed as the percentage of oxygen by weight remaining after stoichiometric combustion.
The General Equation

For a generic compound


, the reaction to complete oxidation (

,

,

) is:


The Oxygen Balance (


) is calculated as:


  • 
    :  Oxygen atoms required for Carbon.
    
  • 
    :  Oxygen atoms required for Hydrogen.
    
  • 
    :  Oxygen atoms present in the molecule.[2][3][4][5][6]
    
  • 
    :  Constant derived from atomic mass of Oxygen (16.00) 
    
    
    
    100 (for percentage)
    
    
    -1 (to denote deficit).

Step-by-Step Calculation: ATNEE

We will now compute the


 for Allyl Trinitroethyl Ether (

).
Step 1: Determine Stoichiometric Coefficients
  • 
     (Carbon) = 5
    
  • 
     (Hydrogen) = 7
    
  • 
     (Nitrogen) = 3[2][5]
    
  • 
     (Oxygen) = 7[4]
    
Step 2: Calculate Oxygen Demand vs. Supply
  • Oxygen Required for C:

    
     atoms[7]
    
  • Oxygen Required for H:

    
     atoms
    
  • Total Oxygen Required:

    
     atoms
    
  • Total Oxygen Available:

    
     atoms
    
Step 3: Calculate the Deficit
  • Oxygen Deficit:

    
     atoms of Oxygen needed.
    
  • Since the molecule is deficient, the

    
     will be negative.
    
Step 4: Apply the Formula





Interpretation

An


 of -47.0%  is significantly superior to standard inert binders like HTPB (approx. -300%) or inert plasticizers like DOA. This means ATNEE requires far less oxidizer to reach a stoichiometric (zero) balance, enabling higher energy formulations.

Propellant Formulation Logic

To create a viable propellant, ATNEE is combined with a solid oxidizer (e.g., Ammonium Perchlorate - AP, or HMX) to bring the total system


 to approximately zero (or slightly negative for maximum 

due to lower molecular weight of exhaust gases).
Mixture Calculation Protocol

The


 of a mixture is the mass-weighted sum of its components:


Where

is the weight fraction of component

.

Example Formulation:

  • Binder System: ATNEE (

    
    )
    
  • Oxidizer: Ammonium Perchlorate (AP,

    
    , 
    
    
    
    )

Target:







Result: A theoretical mixture of 42% ATNEE and 58% AP achieves zero oxygen balance. In practice, solid loading is usually higher (80-88%) to maximize density and burn rate, meaning ATNEE-based propellants often run slightly fuel-lean (positive OB) or allow for the addition of aluminum fuel.

Visualization: Calculation & Formulation Workflow

The following diagram illustrates the logical flow for determining the Oxygen Balance and optimizing the propellant formulation.

OB_Calculation_Flow cluster_inputs Input Parameters cluster_calc Calculation Core cluster_output Formulation Optimization ATNEE ATNEE Structure (C5 H7 N3 O7) Stoich Stoichiometric Analysis (2a + b/2 - d) ATNEE->Stoich MW_Calc Molecular Weight Derivation ATNEE->MW_Calc Oxidizer Oxidizer (e.g., AP) (NH4 ClO4) Mix_Eq Mixture Balance Σ(xi * OBi) = 0 Oxidizer->Mix_Eq OB = +34% OB_Eq OB% Equation -1600/MW * Deficit Stoich->OB_Eq MW_Calc->OB_Eq OB_Val ATNEE OB% (-47.0%) OB_Eq->OB_Val OB_Val->Mix_Eq Final_Form Optimized Propellant Ratio Mix_Eq->Final_Form

Figure 1: Logical workflow for determining Oxygen Balance and calculating the optimal oxidizer/binder ratio for ATNEE-based propellants.

Comparative Data Analysis

The table below contrasts ATNEE with standard propellant ingredients, highlighting its efficiency as an energetic additive.

IngredientRoleFormulaOxygen Balance (

)
Density (

)
ATNEE Energetic Plasticizer

-47.0% ~1.35 g/cm³
HTPB Inert Binder

-325%0.93 g/cm³
DOA Inert Plasticizer

-263%0.92 g/cm³
NG Energetic Plasticizer

+3.5%1.60 g/cm³
AP Oxidizer

+34.0%1.95 g/cm³

Key Insight: While Nitroglycerin (NG) has a positive OB, it is highly sensitive. ATNEE offers a compromise: significantly better OB than inert plasticizers, improving energy density without the extreme sensitivity of nitrate esters like NG.

Safety & Experimental Validation

Validation Protocols

Calculated values must be validated experimentally.

  • Bomb Calorimetry: Measure the heat of combustion ($ \Delta H_c $). A deviation from theoretical values often indicates incomplete combustion due to poor oxygen balance in the raw sample.

  • Product Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) on combustion residues. The presence of significant soot (Carbon) or CO indicates a negative oxygen balance in the tested formulation.

Handling Precautions[5]
  • Energetic Nature: ATNEE contains a trinitroethyl group, similar to TNT derivatives. While less sensitive than primary explosives, it must be handled with ESD (Electrostatic Discharge) controls.

  • Chemical Stability: Ethers can form peroxides over time. Ensure ATNEE is stored with appropriate stabilizers if required by the specific synthesis method used.

References

  • Klapötke, T. M. (2018).[3] Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on energetic material synthesis and properties). Link

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[8] Wiley-VCH. (Standard reference for oxygen balance calculations and propellant formulations). Link

  • Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. (Detailed thermodynamics of propellant combustion). Link

  • US Patent 5,990,360 . Energetic Plasticizers for Propellants. (Describes the synthesis and utility of nitro-ethers in propellant systems). Link

Sources

Energetic Architecture: The Evolution of Trinitroethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The trinitroethyl (TNE) moiety [


] represents one of the most oxygen-rich functional groups in organic chemistry.[1] While historically sidelined due to the volatility of its precursor (nitroform), recent advancements in stabilizing ether linkages have revitalized this class of compounds.
Technical Pivot:  Unlike ester-based energetic materials (e.g., PETN, NG) which suffer from hydrolytic instability, trinitroethyl ethers  offer a robust "energetic backbone" resistant to hydrolysis while maintaining exceptional oxygen balance (OB%) and density.
Relevance to Drug Development:  While primarily high-energy density materials (HEDMs), the alkylation chemistry of highly electron-deficient alcohols described here parallels challenges found in synthesizing fluorinated pharmaceuticals. The protocols for handling labile, electron-withdrawing groups are directly transferable to specific medicinal chemistry workflows.

Part 1: The Fundamental Building Block

2,2,2-Trinitroethanol (TNE)

The synthesis of all TNE derivatives hinges on the availability of 2,2,2-trinitroethanol.[2] This alcohol is the nucleophilic "warhead" used to functionalize subsequent scaffolds.

Mechanism of Action

The reaction is a Henry condensation (nitroaldol) between trinitromethane (nitroform) and formaldehyde. The extreme electron-withdrawing nature of the three nitro groups makes the


-carbon of nitroform highly acidic (

), allowing the reaction to proceed without strong base catalysis, which is unique among nitro-aldols.
Experimental Protocol: Synthesis of TNE

Note: This protocol synthesizes the precursor required for all subsequent ethers.

Reagents:

  • Nitroform (Trinitromethane): 15.1 g (0.10 mol)

  • Formaldehyde (37% aq. solution): 12.0 g (0.15 mol)

  • Solvent: Water/Dichloroethane biphasic system

Step-by-Step Workflow:

  • Preparation: In a jacketed reactor cooled to 0°C, introduce the nitroform solution.

  • Addition: Dropwise add the formaldehyde solution over 30 minutes. The reaction is mildly exothermic; maintain internal temperature

    
    .
    
  • Incubation: Allow the mixture to stir at room temperature (20°C) for 3 hours. The color will shift from the characteristic yellow of nitroform anion to a paler suspension.

  • Extraction: Extract the aqueous layer with dichloroethane (

    
     mL).
    
  • Purification: Dry the organic phase over

    
     and evaporate solvent under reduced pressure (Caution: TNE is volatile).
    
  • Yield: typically 85-90% of a waxy, colorless solid.

Safety Critical: Nitroform is a volatile, acidic oxidizer. All glassware must be free of heavy metals to prevent the formation of unstable salts.

Part 2: Synthesis of Ether Derivatives

The primary challenge in converting TNE to ethers is the low nucleophilicity of the hydroxyl oxygen, deactivated by the adjacent trinitromethyl group. Standard Williamson ether synthesis often fails. Acid-catalyzed dehydration or reaction with highly reactive electrophiles (triflates, alkyl halides with Ag+ assistance) is required.

Pathway Visualization

The following diagram illustrates the divergence from TNE into three critical ether classes: Symmetric Ethers (BTNEE), Asymmetric Plasticizers (TNEN), and Orthoesters (TNEF).

TNE_Pathways Nitroform Nitroform HC(NO2)3 TNE 2,2,2-Trinitroethanol (TNE) Nitroform->TNE + HCHO Henry Condensation BTNEE BTNEE (Symmetric Ether) TNE->BTNEE H2SO4 / Dehydration - H2O TNEN TNEN (Plasticizer) TNE->TNEN + 2-Nitroxyethyl chloride (Ag+ catalyzed) TNEF TNEF (Orthoester) TNE->TNEF + CHCl3 / FeCl3 Friedel-Crafts-like

Symmetric Ethers: Bis(2,2,2-trinitroethyl) ether (BTNEE)

Significance: BTNEE is a high-density, chemically stable explosive often cited as a replacement for TNT in melt-cast formulations due to its lower melting point and higher oxygen balance.

Synthesis Logic: Direct dehydration of TNE using concentrated sulfuric acid is the industrial standard. The reaction proceeds via the formation of a protonated oxonium intermediate which is attacked by a second molecule of TNE.

  • Reaction:

    
    
    
  • Key Challenge: Controlling temperature to prevent elimination reactions that yield trinitroethylene (unstable).

Energetic Plasticizers: 2,2,2-Trinitroethyl 2-nitroxyethyl ether (TNEN)

Significance: To create malleable propellants, binders must be plasticized. TNEN combines the TNE group with a nitrate ester group. The ether linkage provides flexibility (low


), while the nitro groups maintain energy density.

Synthesis Logic: This requires an asymmetric coupling. A common route involves reacting TNE with 2-bromoethyl ether derivatives, followed by nitration, or using silver nitrate to drive the substitution of halides with the weak TNE nucleophile.

Part 3: Energetic Performance & Data Analysis

The following table summarizes the key physicochemical properties of trinitroethyl derivatives compared to standard HMX (cyclotetramethylene tetranitramine).

Table 1: Comparative Properties of Trinitroethyl Derivatives

CompoundFormulaDensity (

, g/cm³)
Oxygen Balance (

, %)
Detonation Velocity (

, m/s)
Melting Point (

, °C)
TNE (Alcohol)

1.68+13.3~7,80072
BTNEE (Ether)

1.83+18.78,45014
TNEF (Orthoester)

1.80+22.08,600104
HMX (Standard)

1.91-21.69,100275

Analysis:

  • Oxygen Balance: Note the positive OB% of the TNE derivatives compared to HMX (-21.6%). This makes TNE ethers exceptional oxidizers in composite propellants, allowing them to burn clean (soot-free) and improve the efficiency of metallized (Aluminum) fuels.

  • Density: BTNEE achieves a density of 1.83 g/cm³, which is excellent for a castable liquid/low-melting solid, maximizing energy per volume.

Part 4: Advanced Applications & Stability

The "Ether Advantage" in Propellants

In drug development and energetic formulation alike, the stability of the linker is paramount.

  • Hydrolysis Resistance: Ester-based energetics (like Nitrocellulose) degrade over time, releasing acids that catalyze further decomposition (autocatalysis). The ether linkage in BTNEE and TNEN is chemically inert to atmospheric moisture, significantly extending the shelf-life of the munition or propellant grain.

  • Glass Transition (

    
    ):  The rotational freedom of the 
    
    
    
    bond lowers the glass transition temperature. TNEN is specifically engineered to keep polymer binders rubbery at -40°C, preventing cracking in rocket motors at high altitude.
TNEF: The Orthoester Oxidizer

Tris(2,2,2-trinitroethyl) orthoformate (TNEF) represents a unique structural class. By attaching three TNE groups to a central carbon, the molecule achieves a very high oxygen content.

  • Synthesis Note: Recent optimizations use

    
     catalyzed reaction of TNE with chloroform. This is a Friedel-Crafts-like alkylation of the central carbon.
    

Part 5: References

  • Klapötke, T. M. (2025).[3] Synthesis and Investigation of Advanced Energetic Materials. Chemistry of High-Energy Materials.

  • Adolph, H. G., & Kim, K. (1988).[2] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and a method of preparation. U.S. Patent No.[2] 4,745,208.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Chavez, D. E., et al. (2016).[4] Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines. Angewandte Chemie International Edition, 55(30), 8666-8669.[4]

  • Kucera, T. J. (1960). Preparation of 2,2,2-Trinitroethanol. Journal of Organic Chemistry, 25(11), 2069.

  • Goh, E., et al. (2022). Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole. ChemPlusChem.

Sources

Methodological & Application

Protocols for synthesizing allyl trinitroethyl ether via nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) , a critical energetic plasticizer and intermediate for high-performance solid propellants. The protocol utilizes a Williamson Ether Synthesis pathway, specifically optimized to mitigate the inherent instability of the 2,2,2-trinitroethanol (TNE) precursor. Unlike standard aliphatic alcohols, TNE is prone to deformylation (retro-aldol reaction) under basic conditions. This protocol employs a controlled nucleophilic substitution strategy using phase-transfer catalysis (PTC) or anhydrous conditions to maximize yield while suppressing decomposition.

Target Audience: Synthetic Chemists, Energetic Materials Engineers, and Process Safety Specialists.

Safety & Hazard Directives (Critical)

WARNING: EXPLOSION & TOXICITY HAZARD. This protocol involves polynitro compounds. Strict adherence to safety standards is non-negotiable.

  • Energetic Instability: 2,2,2-Trinitroethanol and ATNEE are energetic materials. They possess high oxygen balance and can detonate under shock or rapid heating.

  • Deformylation Risk: In the presence of strong bases and heat, TNE decomposes into trinitromethane (nitroform) and formaldehyde. Nitroform salts are highly sensitive explosives.

  • Lachrymator: Allyl bromide is a potent lachrymator and alkylating agent. Work exclusively in a functioning fume hood.

  • PPE: Blast shield, Kevlar gloves, anti-static grounding, and face shield are mandatory.

Theoretical Framework & Reaction Design

The synthesis relies on the nucleophilic attack of the 2,2,2-trinitroethoxide anion on allyl bromide via an


 mechanism.
Mechanism
  • Activation: 2,2,2-Trinitroethanol (

    
    ) is significantly more acidic than typical alcohols due to the strong electron-withdrawing inductive effect of the three nitro groups. It is readily deprotonated by weak bases.
    
  • Substitution: The resulting alkoxide attacks the

    
    -carbon of allyl bromide, displacing the bromide ion.
    



Strategic Choice: Solvent System
  • Avoid Aqueous Strong Base: Aqueous NaOH often leads to the decomposition of TNE into trinitromethane salts.

  • Selected Method: Anhydrous Acetone/KOH or DCM/Water PTC . This guide focuses on the Anhydrous Acetone method for small-scale high-purity synthesis, as it minimizes side reactions.

Visualized Reaction Pathway

ReactionPathway TNE 2,2,2-Trinitroethanol (Acidic Precursor) Inter Trinitroethoxide Anion (Nucleophile) TNE->Inter Deprotonation Base Base (KOH) Base->Inter TS Transition State (SN2 Attack) Inter->TS Side Side Product: Trinitromethane Salts (Avoid via Temp Control) Inter->Side High Temp/pH (Deformylation) Allyl Allyl Bromide (Electrophile) Allyl->TS Product Allyl Trinitroethyl Ether (ATNEE) TS->Product Br- Displacement

Figure 1: Mechanistic pathway for ATNEE synthesis highlighting the critical branch point for decomposition.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleHazard Note
2,2,2-Trinitroethanol (TNE)>98%Nucleophile PrecursorExplosive solid
Allyl Bromide99%ElectrophileLachrymator, Toxic
Potassium Hydroxide (KOH)FlakesBaseCorrosive
AcetoneAnhydrousSolventFlammable
Dichloromethane (DCM)HPLC GradeExtraction SolventCarcinogen
Step-by-Step Methodology

Step 1: Preparation of Trinitroethoxide Solution

  • Set up a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Flush the system with dry nitrogen (

    
    ).
    
  • Dissolve 18.1 g (0.1 mol) of 2,2,2-trinitroethanol in 100 mL of anhydrous acetone .

  • Cool the solution to 0°C using an ice/salt bath.

  • Add 5.6 g (0.1 mol) of KOH flakes slowly. Stir vigorously.

    • Observation: The solution may turn yellow/orange, indicating alkoxide formation.

    • Critical Control: Do not allow temperature to exceed 5°C to prevent deformylation.

Step 2: Nucleophilic Substitution

  • Load the dropping funnel with 13.3 g (0.11 mol, 1.1 eq) of Allyl Bromide.

  • Add the allyl bromide dropwise to the cold alkoxide solution over 30 minutes .

  • Once addition is complete, allow the reaction to warm to room temperature (20-25°C) naturally.

  • Stir for 4–6 hours . Monitor via TLC (Silica, 10% EtOAc/Hexane) or HPLC.

Step 3: Work-up and Isolation

  • Filter off the precipitated KBr salt using a sintered glass funnel.

  • Concentrate the filtrate (acetone) under reduced pressure (Rotavap) at <30°C . Do not heat to dryness.

  • Redissolve the residue in 50 mL DCM .

  • Wash with cold water (2 x 30 mL) to remove unreacted TNE and base traces.

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and evaporate the solvent to yield the crude oil.

Step 4: Purification

  • Vacuum Distillation: This step requires extreme caution.

    • Pressure: 0.5 - 1.0 mmHg.

    • Temperature: Maintain oil bath <60°C.

  • Alternatively, use Column Chromatography (Silica Gel, Hexane/DCM gradient) if the scale is small (<5g), to avoid thermal hazards.

Experimental Workflow Diagram

Workflow Start Start: TNE + Acetone Cool Cool to 0°C Start->Cool BaseAdd Add KOH (Slowly) Avoid T > 5°C Cool->BaseAdd React Add Allyl Bromide Stir 4-6h @ RT BaseAdd->React Filter Filter KBr Salts React->Filter Evap Evaporate Acetone (<30°C) Filter->Evap Extract Dissolve in DCM Wash w/ H2O Evap->Extract Dry Dry (MgSO4) & Conc. Extract->Dry Purify Vacuum Distillation or Chromatography Dry->Purify

Figure 2: Operational workflow for the synthesis of ATNEE.

Characterization & Validation

The synthesized product must be validated against the following physicochemical standards.

ParameterExpected ValueMethod
Physical State Pale yellow liquidVisual
Density ~1.35 - 1.45 g/cm³Pycnometer
Refractive Index (

)
1.4500 - 1.4600Refractometer
IR Spectrum 1600 cm⁻¹ (

asym), 1300 cm⁻¹ (

sym), 1100 cm⁻¹ (C-O-C)
FTIR

NMR (

)

4.6 (s, 2H,

)

5.2-5.4 (m, 2H,

)

5.8-6.0 (m, 1H,

)

4.1 (d, 2H,

)
400 MHz NMR

Interpretation:

  • The singlet at 4.6 ppm confirms the retention of the trinitroethyl group without deformylation.

  • The absence of a broad singlet at ~5.0-6.0 ppm (OH) confirms the consumption of the alcohol.

References

  • Adolph, H. G., & Kamlet, M. J. (1969). Polynitroalkyl Ethers. I. Preparation and Properties.[1][2][3][4][5][6] Journal of Organic Chemistry.[4]

  • Sheremetev, A. B., et al. (2016). Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines.[7] Royal Society of Chemistry (RSC) Advances.

  • BenchChem Technical Support. (2025). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide. (Analogous Protocol Reference).

  • Gidaspov, A. A., et al. (2016).[7] Synthesis and properties of energetic ethers. Mendeleev Communications.

Sources

Application Note: Allyl Trinitroethyl Ether (ATNEE) as a Polymerizable Energetic Plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, characterization, and application of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) in composite solid propellant formulations. Unlike conventional inert plasticizers (e.g., DOA, IDP) or non-polymerizable energetic plasticizers (e.g., Bu-NENA), ATNEE features a dual-functionality: the trinitroethyl moiety provides high oxygen balance and density, while the allyl group enables chemical grafting into the binder matrix. This protocol addresses the critical industry challenge of plasticizer migration, offering a methodology to lock the energetic component into the cured propellant network, thereby enhancing long-term mechanical stability and ballistic performance.

Introduction: The Migration Challenge

In solid rocket motor development, plasticizers are essential for processing high-solid-loading composite propellants (85–90% solids). However, conventional energetic plasticizers often suffer from migration —the diffusion of the liquid plasticizer out of the binder matrix over time. This leads to:

  • Case debonding: Plasticizer accumulates at the liner interface.

  • Embrittlement: The propellant grain loses flexibility, increasing the risk of cracking during ignition.

  • Ballistic instability: Unpredictable burn rates due to compositional gradients.

The ATNEE Solution: ATNEE serves as a polymerizable plasticizer. During the curing process of the binder (typically HTPB or GAP), the allyl unsaturation (


) allows ATNEE to participate in the crosslinking reaction or be grafted onto the polymer backbone, effectively immobilizing it while retaining its plasticizing and energetic contributions.

Physicochemical Profile

PropertyValue (Typical)Significance
Chemical Formula

High oxygen content
Molecular Weight 221.13 g/mol --
Density (

)
~1.45 g/cm³Increases propellant density/Impulse
Oxygen Balance (OB) +3.6% (approx)Positive OB improves combustion efficiency
Physical State Pale yellow liquidFacilitates processing/mixing
Functionality Allyl (Vinyl)Enables chemical bonding to binder
Impact Sensitivity ModerateRequires standard energetic handling

Protocol 1: Synthesis of ATNEE

Note: This synthesis involves high-energy intermediates. All operations must be conducted behind blast shields with remote handling capabilities where possible.

Reaction Scheme

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Materials
  • Precursor: 2,2,2-Trinitroethanol (TNE) - Handle with extreme care.

  • Reagent: Allyl Bromide (or Allyl Chloride).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Solvent: Acetone or Acetonitrile (dry).

  • Catalyst: 18-Crown-6 (Phase Transfer Catalyst) - Optional to improve yield.

Step-by-Step Methodology
  • Preparation of Alkoxide:

    • Dissolve 0.1 mol of 2,2,2-Trinitroethanol in 50 mL of dry acetone in a round-bottom flask equipped with a magnetic stirrer and thermometer.

    • Cool the solution to 0–5°C using an ice bath.

    • Slowly add equimolar KOH (dissolved in minimal water or ethanol) dropwise. Caution: Exothermic reaction. Maintain temp < 10°C. This forms the potassium salt of TNE.

  • Alkylation:

    • Add 0.12 mol (20% excess) of Allyl Bromide dropwise to the reaction mixture.

    • Optional: Add 1 mol% 18-Crown-6 to accelerate the reaction.

    • Allow the mixture to warm to room temperature and reflux at 40–50°C for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).

  • Work-up & Purification:

    • Filter off the inorganic salt precipitate (KBr).

    • Evaporate the solvent under reduced pressure (Rotary Evaporator). Do not overheat.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove unreacted TNE and salts.

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate to obtain crude ATNEE.

    • Purification: Pass through a short silica gel column (Eluent: Hexane/Ethyl Acetate 80:20) to yield pure ATNEE as a pale yellow oil.

Protocol 2: Propellant Formulation & Curing

Objective: Incorporate ATNEE into an HTPB composite propellant and lock it into the matrix.

Formulation Baseline (Weight %)
  • Binder: HTPB (R-45M): 10–12%

  • Curing Agent: IPDI or TDI (NCO:OH ratio 1.0–1.1)

  • Plasticizer: ATNEE: 5–15% (replacing inert DOA)

  • Oxidizer: Ammonium Perchlorate (AP): 65–70%

  • Fuel: Aluminum Powder: 15–18%

  • Bonding Agent: TEPAN or equivalent: 0.1–0.2%

Mixing & Curing Workflow
  • Binder Premix:

    • In a planetary mixer, combine HTPB and ATNEE.

    • Mix at 60°C under vacuum for 30 minutes.

    • Critical Step: Verify compatibility.[1][2][3] The mixture should be homogenous. The allyl group does not react with isocyanates at this stage.

  • Solids Incorporation:

    • Add Aluminum powder.[1][2] Mix 15 mins.

    • Add AP (in increments).[4] Mix 45 mins under vacuum.

  • Curing Agent Addition:

    • Cool mix to 45°C.

    • Add IPDI (Isophorone Diisocyanate).[5]

    • Radical Initiator Addition (Optional but recommended for ATNEE grafting): Add 0.1% Dicumyl Peroxide (DCP) or Benzoyl Peroxide. This initiates the free-radical polymerization of the allyl groups during the thermal cure, grafting ATNEE to the HTPB backbone.

  • Casting & Curing:

    • Cast into molds/motors.

    • Cure Cycle:

      • Stage 1: 60°C for 3 days (Urethane formation: -OH + -NCO).

      • Stage 2: 80°C for 24 hours (Allyl polymerization/grafting).

Mechanism of Action: The "Lock-in" Effect

The following diagram illustrates how ATNEE transitions from a mobile plasticizer to a structural component.

ATNEE_Mechanism cluster_0 Phase 1: Processing (Mobile) cluster_1 Phase 2: Curing (Locked) HTPB HTPB Polymer Chains Network Crosslinked Binder Network HTPB->Network Isocyanate Cure (Urethane Link) ATNEE_Mobile ATNEE (Liquid) Reduces Viscosity Grafted ATNEE Grafted to Backbone (Via Allyl Group) ATNEE_Mobile->Grafted Free Radical Cure (Vinyl Polymerization) Network->Grafted Immobilized Result Result: No Migration High Energy Density Grafted->Result

Caption: Transformation of ATNEE from a processing aid (viscosity reducer) to a structural energetic component via allyl-group grafting.

Performance Characterization

To validate the efficacy of ATNEE in the formulation, the following tests are required:

Test ParameterMethodologyExpected Outcome with ATNEE
Glass Transition (

)
DMA / DSCLower

compared to pure binder (Plasticization effect).
Migration Resistance Weight loss at 80°C (1 week)< 1.0% loss (significantly lower than non-polymerizable plasticizers).
Mechanical Strength Uniaxial Tensile TestIncreased Modulus (due to crosslinking contribution).
Burning Rate Crawford Bomb / Strand BurnerIncreased rate due to high energy nitro groups.
Compatibility Vacuum Stability Test (VST)< 2 mL gas/g (Must verify stability with AP).

Safety & Handling

  • Explosive Hazard: ATNEE contains three nitro groups. It is an energetic material.[4][6][7] Ground all equipment. Use conductive floors and shoes.

  • Toxicity: Nitro-compounds are often vasodilators and toxic by absorption. Wear nitrile gloves and respirators.

  • Storage: Store in dark, cool containers. Stabilizers (e.g., diphenylamine) may be required for long-term storage to prevent autocatalytic decomposition of the nitro groups.

References

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link

  • Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. Link

  • Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO Aeronautical and Maritime Research Laboratory. Link

  • Colclough, M. E., et al. (1994). "Energetic Binders for Solid Propellants."[4][6][8][9] Journal of Energetic Materials. Link

  • Chen, F., Wang, Y., & Zhang, Q. (2022).[8] "Recent Advances on Synthesis and Properties of Energetic Plasticizers." New Journal of Chemistry. Link

Sources

Cationic polymerization techniques for allyl trinitroethyl ether monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of poly(allyl trinitroethyl ether) (Poly-ATNEE) via cationic polymerization. While allyl compounds are notoriously resistant to free-radical polymerization due to degradative allylic chain transfer, cationic pathways offer a viable route to oligomeric and polymeric energetic binders. This protocol addresses the specific challenges of handling high-energy nitro-functionalized monomers, Lewis acid catalysis under strict anhydrous conditions, and the purification of the resulting energetic plasticizers/binders.

Critical Safety Warning

DANGER: EXPLOSIVE HAZARD ATNEE and its polymers are energetic materials .

  • Blast Shielding: All reactions must be conducted behind blast shields or in remote-handling bays.

  • Scale: Do not exceed 5g scale without specific safety review and approval.

  • Incompatibility: Avoid contact with strong bases, amines, or reducing agents.

  • PPE: Flame-retardant lab coat, conductive shoes, grounding straps, and face shields are mandatory.

Part 1: The Chemistry of ATNEE Polymerization

The Allylic Challenge

Allyl trinitroethyl ether (ATNEE) contains an allylic hydrogen (


) adjacent to the ether oxygen. In free-radical systems, the radical formed at the allylic position is resonance-stabilized and kinetically dead, terminating the chain (degradative chain transfer).

The Cationic Solution: Cationic polymerization utilizes a carbocation active center.[1] While chain transfer to the monomer is still a competing reaction, the use of Lewis acid catalysts at low temperatures favors propagation over transfer, allowing for the formation of viscous oils and low-molecular-weight polymers suitable for use as energetic plasticizers or pre-polymers.

Mechanistic Pathway

The reaction is initiated by a proton source (co-catalyst) and a Lewis acid (catalyst). The proton attacks the


-carbon of the vinyl group, generating a carbocation stabilized by the adjacent ether oxygen (oxonium ion resonance).

Key Reaction Components:

  • Monomer: ATNEE (Dried to <50 ppm

    
    )
    
  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) or Titanium Tetrachloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Methyl Chloride (non-nucleophilic, polar enough to solvate ion pairs).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the cationic polymerization workflow and the critical decision nodes for controlling molecular weight.

ATNEE_Polymerization Start Start: ATNEE Monomer Drying Drying (CaH2/Sieves) < 50 ppm H2O Start->Drying Reactor Reactor Setup (N2/Ar Atmosphere, -20°C) Drying->Reactor Initiation Initiation: Add BF3·OEt2 Reactor->Initiation Propagation Propagation (Carbocation Chain Growth) Initiation->Propagation Propagation->Propagation Chain Growth Transfer Side Reaction: Chain Transfer to Monomer Propagation->Transfer T > 0°C Quench Quenching (MeOH/NH4OH) Propagation->Quench Transfer->Quench Low MW Oligomers Workup Workup & Purification (DCM Extraction) Quench->Workup Product Poly-ATNEE (Viscous Energetic Oil) Workup->Product

Figure 1: Workflow for the cationic polymerization of ATNEE, highlighting the critical drying step and the temperature-dependent chain transfer pathway.

Part 3: Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationFunction
ATNEE >98%, Dried over 4Å SievesMonomer
Dichloromethane (DCM) Anhydrous, HPLC GradeSolvent

Distilled, stored under ArCatalyst
Methanol Reagent GradeQuenching Agent
Reactor Double-walled glass reactorTemp control
Step-by-Step Synthesis (Standard Protocol)

Step 1: System Preparation

  • Bake all glassware at 120°C for 4 hours. Assemble hot under a stream of dry Nitrogen or Argon.

  • Equip the reactor with a mechanical stirrer (Teflon blade), temperature probe, and a rubber septum for catalyst injection.

  • Safety Check: Ensure the blast shield is in place and the fume hood sash is lowered.

Step 2: Monomer Charge

  • Dissolve ATNEE (5.0 g, ~18.8 mmol) in anhydrous DCM (20 mL).

  • Transfer the solution to the reactor via cannula to maintain inert atmosphere.

  • Cool the reactor to -20°C using a cryostat or dry ice/acetone bath.

    • Expert Insight: Lower temperatures suppress chain transfer, increasing molecular weight (MW). Higher temperatures (0°C) yield lower viscosity oligomers.

Step 3: Initiation

  • Prepare a catalyst solution: 0.1 mL

    
     in 2 mL anhydrous DCM.
    
  • Add the catalyst solution dropwise over 5 minutes.

  • Observation: A slight color change (yellowing) indicates the formation of the active cation species.

Step 4: Polymerization

  • Maintain stirring at -20°C for 4–6 hours.

  • Monitor reaction progress via FTIR (disappearance of vinyl C=C stretch at ~1640 cm⁻¹).

Step 5: Quenching & Workup

  • Terminate the reaction by adding 2 mL of ammoniacal methanol (MeOH + trace

    
    ). This neutralizes the Lewis acid.
    
  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with:

    • 3x 20 mL Distilled Water

    • 1x 20 mL Brine

  • Dry the organic phase over anhydrous

    
    .
    
  • Filter and remove solvent under reduced pressure (Rotary Evaporator) at < 40°C.

    • Caution: Do not overheat the energetic polymer.

Part 4: Characterization & Quality Control

Expected Properties

The resulting Poly-ATNEE is typically a viscous, pale-yellow to amber liquid. It serves as an energetic plasticizer.

TechniqueParameterExpected Result
FTIR C=C Stretch (1640 cm⁻¹)Disappears or significantly reduced
FTIR

Stretch (1550, 1300 cm⁻¹)
Strong retention (Integrity of explosophore)
GPC Molecular Weight (

)
1,000 – 3,500 Da (Oligomeric)
DSC Glass Transition (

)
Typically -30°C to -50°C
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Polymerization Moisture contaminationRe-dry monomer/solvent; check inert gas lines.
Dark Brown/Black Product Runaway exotherm / DegradationReduce catalyst concentration; improve cooling; add catalyst slower.
Low Molecular Weight Temperature too highLower reaction temp to -40°C or -78°C to suppress transfer.
Insoluble Gel CrosslinkingCheck monomer purity (difunctional impurities); reduce conversion target.

Part 5: Mechanistic Diagram (Graphviz)

The following diagram details the chemical mechanism, specifically illustrating the competition between propagation and the chain transfer step that limits MW in allyl ethers.

Mechanism Init Initiation: R+ + Monomer CarboCat Carbocation Intermediate Init->CarboCat Attack on C=C Prop Propagation: Polymer Chain Growth CarboCat->Prop + Monomer Transfer Chain Transfer: H-Abstraction CarboCat->Transfer + Monomer (Allylic H) Monomer Monomer (Allyl Ether) Prop->CarboCat Cycle Transfer->Init New Chain Start

Figure 2: Mechanistic competition between propagation and chain transfer. The abstraction of the allylic hydrogen terminates the growing chain and initiates a new one, leading to low molecular weights.

References

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. DSTO Aeronautical and Maritime Research Laboratory.[2] Link

  • Kubota, N. (2002). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.
  • Goh, E., et al. (2011). "Cationic Polymerization of Allyl Ethers." Journal of Polymer Science Part A: Polymer Chemistry.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Link

Sources

Application Note: Principles of Formulating and Characterizing HTPB-Based Energetic Composites

Author: BenchChem Technical Support Team. Date: February 2026

A CRITICAL NOTE ON SAFETY: The formulation, handling, and characterization of energetic materials are inherently hazardous activities that can result in severe injury or death if not performed correctly. This document provides a high-level, theoretical overview of the scientific principles involved and is intended for informational purposes for researchers and scientists with extensive, specialized training in energetics. It is NOT a step-by-step instructional guide. All work with energetic materials must be conducted in properly equipped laboratories under the supervision of experienced personnel and in strict compliance with all institutional, local, and national safety regulations[1][2][3]. A thorough hazard analysis must be performed before any experimental work is initiated[3].

Abstract

This application note outlines the fundamental principles behind the formulation and characterization of polymer-bonded composites using Hydroxyl-Terminated Polybutadiene (HTPB) as a binder. HTPB is a widely utilized prepolymer in high-performance applications, valued for its elastomeric properties at low temperatures and its role as a fuel in energetic formulations[4][5]. The discussion focuses on the roles of the primary components—the HTPB binder, a diisocyanate curing agent, and the functional role of plasticizers, including energetic variants. It further details the key chemical reactions governing the curing process and the essential analytical techniques for validating the final composite's structural and physical properties.

Introduction to HTPB-Based Composite Systems

Hydroxyl-terminated polybutadiene (HTPB) is a liquid telechelic polymer, meaning its primary chains are terminated at each end with reactive hydroxyl (-OH) functional groups[4]. This structure is fundamental to its application as a binder. Through a polyaddition reaction with di- or poly-isocyanate compounds, the HTPB prepolymer cross-links to form a stable, three-dimensional polyurethane (PU) network[6][7]. This cured PU matrix serves two primary functions in an energetic composite:

  • Structural Binder: It encapsulates solid particulate ingredients (such as oxidizers and metallic fuels), forming a solid, monolithic grain with specific, engineered mechanical properties[8][9]. The elastomeric nature of the HTPB-based polyurethane network imparts flexibility and durability, preventing fracture during handling and operation.

  • Fuel Source: The polymer backbone itself is a hydrocarbon and contributes to the overall energy output of the composite during combustion[4].

The versatility of HTPB allows for the formulation of composites with a wide range of physical properties, from highly elastic to tough and rigid[4].

Core Components and Their Scientific Roles

A typical HTPB-based composite formulation is a multi-component system where each ingredient has a precise function.

The HTPB Prepolymer (Binder)

HTPB is a viscous, translucent liquid resembling corn syrup[4][8]. Key parameters of the HTPB prepolymer that critically influence the final properties of the cured composite include:

  • Hydroxyl Value (OH Value): This quantifies the concentration of -OH groups and is essential for calculating the stoichiometric amount of curing agent needed.

  • Functionality: This refers to the average number of hydroxyl groups per polymer chain. A functionality of ~2.0 would lead to linear chains, while functionalities of 2.2-2.8 allow for the cross-linking necessary to form a robust network[4].

  • Molecular Weight: Affects the initial viscosity of the slurry and the mechanical properties of the cured elastomer[6].

The Isocyanate Curing Agent

Isocyanates (containing the -N=C=O group) are the curing agents that react with the hydroxyl groups on the HTPB to form the urethane linkages (-NH-COO-) of the final polymer network[7][10]. The choice of isocyanate is critical for controlling the cure rate and mechanical properties.

  • Toluene Diisocyanate (TDI): A highly reactive aromatic isocyanate that leads to a relatively fast cure time.

  • Isophorone Diisocyanate (IPDI): An aliphatic isocyanate that is less reactive than TDI. This slower reaction rate provides a longer "pot life"—the workable time before the mixture becomes too viscous—which is advantageous for processing large batches[11]. However, it requires a longer curing cycle to achieve optimal mechanical properties[11].

Plasticizers

Plasticizers are non-volatile liquids added to polymer formulations to achieve several key objectives:

  • Improve Processability: They reduce the viscosity of the uncured slurry, which is crucial when formulating with high solids loading (e.g., 85-90%)[9].

  • Enhance Mechanical Properties: They increase the flexibility and softness of the cured composite, lowering its glass transition temperature (Tg) and improving performance at low temperatures[12].

  • Modify Energy Output: Plasticizers can be inert (contributing little to energy) or energetic. Energetic plasticizers are molecules that, like the primary explosive, contain oxidizing and fuel elements and contribute significantly to the composite's total energy.

The subject of this note, allyl trinitroethyl ether , falls into the category of an energetic plasticizer. While specific data on this compound is not widely available in open literature, its name implies a structure designed to be highly energetic (due to the trinitroethyl group) while maintaining compatibility with the polymer matrix. The allyl group (CH₂=CH-CH₂-) could potentially participate in secondary polymerization reactions. The selection of any plasticizer requires careful consideration of its compatibility with the HTPB binder to prevent phase separation or "bleeding" over time[13].

The Chemistry of Curing: Urethane Network Formation

The foundation of the HTPB composite is the curing reaction, which transforms the liquid slurry into a solid elastomer. This occurs via the step-growth polymerization between the hydroxyl groups of HTPB and the isocyanate groups of the curing agent.

Primary Reaction: Urethane Linkage Formation The core reaction is the addition of an alcohol (-OH) to an isocyanate (-NCO) to form a urethane linkage.

  • R-OH (from HTPB) + R'-NCO (from Isocyanate) → R-O-C(=O)-NH-R' (Urethane Bond)

This reaction proceeds until all the limiting reagent (typically the isocyanate) is consumed. Monitoring the disappearance of the characteristic NCO peak in an infrared spectrum (around 2270 cm⁻¹) is a common method for tracking the progress of the cure[7].

G HTPB HTPB Prepolymer (with -OH groups) MIX Mixing & Degassing HTPB->MIX ISO Diisocyanate Curing Agent (e.g., IPDI, with -NCO groups) ISO->MIX URETHANE Formation of Urethane Linkages (-NH-COO-) MIX->URETHANE Curing (Heat) NETWORK Cross-linked Polyurethane Network (Solid Elastomer) URETHANE->NETWORK Network Growth

General Protocol Principles for Formulation and Curing

This section describes the causality behind the general steps in formulating an HTPB-based composite. Specific quantities, temperatures, and times are deliberately omitted due to safety considerations.

Step 1: Material Preparation and Stoichiometric Calculation

  • Rationale: The ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio) is a critical parameter that dictates the final network structure and properties. An NCO/OH ratio near 1.0 is often targeted for optimal cross-linking[14].

  • Protocol Principle:

    • Determine the precise hydroxyl value of the HTPB batch via titration.

    • Calculate the required mass of the diisocyanate curing agent based on its NCO content and the desired NCO/OH ratio.

    • Thoroughly dry all components, particularly the HTPB and any solid fillers, as water will react with isocyanates to produce amines and CO₂ gas, leading to unwanted porosity and defects in the final product.

Step 2: Mixing

  • Rationale: Achieving a homogeneous dispersion of all components (binder, plasticizer, curing agent, and solid fillers) is essential for uniform properties and predictable performance. The mixing process must be conducted under vacuum to remove entrapped air and volatile contaminants.

  • Protocol Principle:

    • In a planetary mixer designed for viscous materials, combine the HTPB prepolymer and the plasticizer. Mix under vacuum until a uniform liquid phase is achieved.

    • If applicable, incrementally add solid components (e.g., oxidizers, fuels) and continue mixing under vacuum until the particles are homogeneously dispersed.

    • The final step is to add the pre-calculated amount of curing agent. This marks the beginning of the pot life, and the viscosity will begin to increase[14].

Step 3: Casting and Curing

  • Rationale: The mixture is cast into a mold and cured at a specific temperature to accelerate the urethane reaction and achieve a fully cross-linked network.

  • Protocol Principle:

    • Pour the final slurry into a prepared mold, typically under vacuum to prevent air bubbles.

    • Place the filled mold into a calibrated oven set to a specific curing temperature (e.g., 60-70°C) for an extended period (e.g., several days)[11][14]. The cure schedule (time and temperature) depends heavily on the reactivity of the chosen isocyanate[11].

Essential Characterization Techniques

After curing, the composite must be characterized to validate its properties.

Property Technique Purpose and Scientific Principle
Cure Completion Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the completion of the curing reaction by verifying the disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of urethane linkage peaks[7][8].
Thermal Properties Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA)To determine the Glass Transition Temperature (Tg), which indicates the temperature below which the material becomes brittle. DMA also provides information on the storage modulus (stiffness) and tan delta (damping properties)[6][15].
Mechanical Strength Uniaxial Tensile TestingTo measure key mechanical properties such as tensile strength (stress at failure), elongation at break (ductility), and Young's Modulus (stiffness)[11][12]. These are critical for ensuring structural integrity.
Morphology Scanning Electron Microscopy (SEM)To visually inspect the microstructure of the composite, assessing the dispersion of solid particles within the polymer matrix and the quality of the particle-binder interface[15].
Rheological Properties Viscometry / RheometryTo measure the viscosity buildup of the slurry after the addition of the curing agent, which is used to experimentally determine the pot life of the formulation[14].

G cluster_formulation Formulation & Curing cluster_characterization Characterization P Material Prep & Stoichiometry M Vacuum Mixing P->M C Casting & Curing M->C FTIR FTIR (Cure Check) C->FTIR Analysis DSC DSC/DMA (Thermal) C->DSC Analysis TENSILE Tensile Test (Mechanical) C->TENSILE Analysis SEM SEM (Morphology) C->SEM Analysis

Conclusion

The formulation of HTPB-based composites is a complex, multi-variable process rooted in the principles of polymer chemistry and materials science. The successful creation of a composite with desired energetic and mechanical properties depends on a deep understanding of the role of each component, the stoichiometry of the curing reaction, and precise control over processing conditions. The characterization techniques outlined here are essential for validating the formulation and ensuring the final product meets its design specifications. All activities in this field must be predicated on an unwavering commitment to safety.

References

  • Structure–Property Behavior of Hydroxyl-Terminated Polybutadiene-Based Urethanes Additionally Cross-Linked Using Sustainable Biosourced Rosin Esters. (2025). ACS Applied Polymer Materials.
  • Hydroxyl-terminated polybutadiene. Wikipedia.
  • Properties of Hydroxyl‐Terminal Polybutadiene (HTPB) and Its Use as a Liner and Binder for Composite Propellants: A Review of Recent Advances. (2022). ResearchGate.
  • Historical Overview of HTPB The Military's Preferred Solid Propellant Binder for a Half Century. (2019). Defense Systems Information Analysis Center (DSIAC).
  • Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (n.d.). Semantic Scholar.
  • Effect of Inert Plasticizers on Mechanical, Thermal, and Sensitivity Properties of Polyurethane‐based Plastic Bonded Explosives. (n.d.). C-Therm Technologies.
  • Effect of process parameters and cure catalysis on the HTPB-IPDI based solid propellant behavior. (2018). International Journal of Novel Research and Development (IJNRD).
  • Hexogen Coating Kinetics with Polyurethane-Based Hydroxyl-Terminated Polybutadiene (HTPB) Using Infrared Spectroscopy. (2022). MDPI.
  • Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. (2021). MDPI.
  • Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (2025). ResearchGate.
  • HTPB/IPDI-Based Polyurethane: Effect of Hydroxyl Value on the Physical and Mechanical Properties. (n.d.). AIP Publishing.
  • Mechanism of the HTPB/TDI curing reaction. (n.d.). ResearchGate.
  • Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC).
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.
  • Process Safety Management for Explosives and Pyrotechnics Manufacturing. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Characterization techniques for polymer composites. (n.d.). ResearchGate.

Sources

Application Note: Guiding Principles for the Study of Energetic Thermoplastic Elastomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Energetic Thermoplastic Elastomers (ETPEs)

Energetic Thermoplastic Elastomers (ETPEs) represent a significant class of materials engineered for high-energy applications, primarily as advanced binders in solid rocket propellants and insensitive munitions.[1][2][3] Unlike traditional inert binders like hydroxyl-terminated polybutadiene (HTPB), ETPEs contain energetic functional groups (such as azido, nitro, or nitrate ester groups) within their polymer structure.[3] This molecular design allows the binder itself to contribute to the total energy output of a formulation, enabling higher performance or reduced solids loading while potentially decreasing sensitivity to accidental stimuli.[3]

Structurally, ETPEs are block copolymers composed of "hard" and "soft" segments. The soft segments are typically amorphous, energetic prepolymers that provide flexibility, while the hard segments are crystalline or glassy domains that form physical crosslinks at room temperature.[4] This architecture imparts the material with the mechanical properties of a crosslinked elastomer while allowing it to be processed like a thermoplastic at elevated temperatures, offering advantages in manufacturing and recyclability.[1][2]

Given the inherent high-energy nature of these materials, their synthesis and handling are associated with significant risks. Therefore, this guide will not provide a detailed synthesis protocol for any specific energetic compound, including those involving allyl trinitroethyl ether. Instead, it will focus on the indispensable pillars of laboratory safety, management, and the robust characterization techniques required to responsibly study these advanced materials. This focus is intended to provide researchers with a framework for establishing safe and scientifically sound experimental practices.

Core Directive: A Proactive Safety Management System

The handling of any energetic material necessitates a comprehensive safety management system that goes far beyond routine laboratory procedures. The potential for rapid energy release due to stimuli like impact, friction, electrostatic discharge (ESD), or heat requires strict administrative and engineering controls.[5][6]

2.1. Institutional Oversight and Planning

Before any experimental work begins, a formal review process is mandatory. This typically involves:

  • Chemical Hygiene Plan (CHP): A laboratory-specific CHP must be developed that explicitly details the hazards of the energetic materials to be used.[7]

  • Explosive or Highly Energetic (EoHE) Committee Review: Many institutions require that all research plans involving EoHE materials be reviewed and approved by a dedicated safety committee.[7] This committee ensures that adequate engineering controls and safety protocols are in place before work is authorized.

  • Standard Operating Procedures (SOPs): Detailed, peer-reviewed SOPs must be written for every procedure, from handling raw materials to the final characterization steps. These SOPs should specify quantity limits, required PPE, and emergency response actions.[6]

2.2. Engineering Controls and Laboratory Environment

The laboratory environment must be engineered to mitigate the consequences of an accidental initiation.

  • Fume Hoods and Blast Shields: All work with energetic materials should be conducted in a certified fume hood with the sash positioned as low as possible. A polycarbonate blast shield must be used as an additional barrier between the researcher and the experiment.[6]

  • Grounding and ESD Prevention: Static electricity is a primary ignition risk.[6] All equipment and personnel must be properly grounded using conductive mats, wrist straps, and conductive-sole footwear.[6] Humidity control (typically 40-60%) can also help dissipate static charge.[6]

  • Material Isolation: Experiments with energetic materials must be isolated from other laboratory operations, and storage must comply with strict regulations, often involving designated magazines or explosion-proof refrigerators.[7]

2.3. Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for working with energetic materials. A higher level of protection is required:

  • Primary Protection: Safety glasses with side shields, a full-face shield, and flame-resistant (FR) lab coats are mandatory.[6]

  • Hand and Arm Protection: Leather jackets or specialized blast-resistant arm coverings should be worn over the FR lab coat. The use of gloves should be carefully considered, as they can sometimes increase friction sensitivity.[5][6]

  • Hearing Protection: Earmuffs or earplugs are essential to protect against the acoustic hazard of an explosion.[6]

cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Experiment Preparation cluster_2 Phase 3: Execution & Cleanup P1 Develop Detailed SOP P2 Conduct Hazard Analysis P1->P2 P3 Submit to EoHE Safety Committee P2->P3 P4 Receive Approval P3->P4 E1 Verify Engineering Controls (Fume Hood, Blast Shield) P4->E1 E2 Implement ESD Controls (Grounding Mats, Wrist Straps) E1->E2 E3 Don Full PPE (Face Shield, FR Coat, Ear Protection) E2->E3 X1 Perform Experiment (Small-Scale, Behind Shield) E3->X1 X2 Decontaminate Equipment X1->X2 X3 Dispose of Waste per SOP X2->X3

Caption: Mandatory Safety Workflow for Energetic Material Handling.

Methodologies: Polymer Characterization Protocols

Once an energetic polymer has been prepared under strict safety protocols, its chemical, thermal, and mechanical properties must be thoroughly characterized. This data is crucial for understanding its performance and stability. The general synthesis of ETPEs often involves a chain elongation process where a soft segment prepolymer is linked with a hard segment using a diisocyanate, such as 2,4-toluene diisocyanate (TDI).[1][8][9]

3.1. Protocol: Spectroscopic Confirmation

Objective: To confirm the chemical structure of the synthesized polymer and verify the incorporation of key functional groups.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):

    • Place a small, dry sample of the polymer onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000–500 cm⁻¹.[10]

    • Analyze the spectrum for characteristic peaks. For an azido-based ETPE, a strong absorption band around 2100 cm⁻¹ (azide N≡N stretch) would be expected. For nitrate ester groups, look for strong absorptions around 1650 cm⁻¹ and 1280 cm⁻¹ (asymmetric and symmetric O-NO₂ stretching).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

    • Acquire ¹H and ¹³C NMR spectra.[12]

    • Analyze the spectra to confirm the polymer backbone structure and the successful attachment of energetic side chains by identifying characteristic chemical shifts and integrations.

3.2. Protocol: Thermal Stability Analysis

Objective: To determine the thermal properties of the ETPE, including its glass transition temperature (Tg) and decomposition temperature (Tdec), which are critical for defining its safe processing and operational window.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Analyze the resulting heat flow curve to identify the glass transition temperature (Tg), which appears as a step change in the baseline, and any exothermic decomposition peaks.[11] ETPEs may exhibit two distinct Tgs corresponding to the soft and hard segments.[11]

  • Thermogravimetric Analysis (TGA):

    • Place a slightly larger sample (5-10 mg) into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • Monitor the sample's mass as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition. The analysis provides crucial information about the material's thermal stability.[11]

cluster_0 Structural Verification cluster_1 Thermal Properties cluster_2 Performance Metrics Start Synthesized ETPE Sample FTIR ATR-FTIR Analysis (Confirm Functional Groups) Start->FTIR NMR ¹H & ¹³C NMR Analysis (Elucidate Backbone Structure) Start->NMR DSC DSC Analysis (Determine Tg, Tdec) Start->DSC TGA TGA Analysis (Measure Thermal Stability) Start->TGA Mech Mechanical Testing (Tensile Strength, Elongation) Start->Mech Sens Sensitivity Testing (Impact, Friction, ESD) Start->Sens Report Comprehensive Data Report FTIR->Report NMR->Report DSC->Report TGA->Report Mech->Report Sens->Report

Caption: Comprehensive Workflow for ETPE Characterization.

Data Summary

The properties of ETPEs can vary widely based on their chemical composition. The following table summarizes typical data ranges for energetic polymers found in the literature to provide a contextual baseline for researchers.

PropertyMethodTypical Value/RangePurpose
Glass Transition (Tg) DSC-40 °C to 20 °C (Soft); 50 °C to 120 °C (Hard)Defines operational temperature range
Decomposition (Tdec) TGA/DSC> 180 °CIndicates upper limit for thermal stability
Density Gas Pycnometry1.2 - 1.6 g/cm³Input for performance calculations
Tensile Strength Universal Tester2 - 10 MPaMeasures material strength
Elongation at Break Universal Tester200 - 800%Measures material flexibility
Impact Sensitivity Drop Hammer> 10 JQuantifies sensitivity to impact stimulus
Friction Sensitivity BAM Friction Tester> 100 NQuantifies sensitivity to friction stimulus

Conclusion

The development of energetic thermoplastic elastomers is a field of advanced materials science with critical applications. However, progress in this field must be built upon an unwavering foundation of safety. Adherence to rigorous safety protocols, institutional oversight, and the use of appropriate engineering controls are not merely procedural—they are essential for protecting researchers and facilities. The characterization protocols outlined here provide a systematic approach to understanding the structure-property relationships of these complex materials, enabling the logical and safe advancement of energetic polymer research.

References

  • ScienceOpen. (n.d.). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the Allyl ether synthesis. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers. Retrieved from [Link]

  • Materials China. (2022). Research progress of energetic thermoplastic elastomer propellants. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]

  • Sci. Tech. Energetic Materials. (2014). Current trends in energetic thermoplastic elastomers as binders in high energy insensitive propellants in China. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Defense Systems Information Analysis Center. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US5540794A - Energetic binder and thermoplastic elastomer-based low vulnerability ammunition gun propellants with improved mechanical properties.
  • Defense Technical Information Center. (2001). Characterisation and Polymerisation Studies of Energetic Binders. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Allyl ethyl ether. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • The Chemistry Blog. (2024). How To Handle Explosive Chemicals. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). All Acrylic Based Thermoplastic Elastomers: Design and Synthesis for Improved Mechanical Performance. Retrieved from [Link]

  • MDPI. (2023). Development and Characterization of New Energetic Composites Based on HNTO/AN Co-Crystal and Nitro-Cellulosic Materials. Retrieved from [Link]

Sources

Application Note: Methodologies for Grafting Allyl Trinitroethyl Ether (ATNEE) onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis and grafting of Allyl Trinitroethyl Ether (ATNEE), a specific energetic moiety used to enhance the energy density of polymer binders in propellants and explosives.

Executive Summary

Allyl 2,2,2-Trinitroethyl Ether (ATNEE) represents a critical class of "energetic monomers" capable of introducing high-oxygen-balance trinitroethyl groups into inert polymer matrices. Unlike physical blending of plasticizers, which suffer from migration and "sweating out" over time, grafting ATNEE covalently onto polymer backbones (such as HTPB or GAP) permanently fixes the energetic moiety, improving long-term storage stability and mechanical integrity.

This guide details two distinct methodologies for grafting ATNEE:

  • Radical-Mediated Grafting (Method A): Suitable for unsaturated backbones like Hydroxyl-Terminated Polybutadiene (HTPB).

  • Thiol-Ene "Click" Ligation (Method B): A high-precision, mild approach for thiol-functionalized polymers, offering higher yields and lower side reactions.

Safety & Handling (CRITICAL)

WARNING: EXPLOSION HAZARD. The compounds described (trinitroethyl derivatives) are energetic materials . They possess high friction and impact sensitivity.

  • Shielding: All reactions must be conducted behind blast shields.

  • Scale: Do not exceed 5g scale during initial optimization.

  • Temperature: Strictly monitor reaction temperatures. Trinitroethyl groups can undergo autocatalytic decomposition above 100°C.

  • Compatibility: Avoid contact with strong reducing agents or heavy metals, which can sensitize nitro compounds.

Precursor Synthesis: Allyl Trinitroethyl Ether (ATNEE)

Before grafting, the ATNEE monomer must be synthesized. The standard route is a Williamson ether synthesis adapted for energetic alcohols.

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve 2,2,2-trinitroethanol (TNE) in dry dichloromethane (DCM).

  • Deprotonation: Cool to 0°C. Add 1.1 eq of mild base (e.g., dilute NaOH or

    
    ). Note: Strong bases can degrade the trinitro functionality.
    
  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise.

  • Reflux: Allow to warm to room temperature and reflux gently (40°C) for 4–6 hours.

  • Purification: Wash with water, dry over

    
    , and remove solvent. Purify via column chromatography (Silica, Hexane/EtOAc).
    

Method A: Radical-Mediated Grafting onto HTPB

Principle: This method utilizes the existing unsaturation in Hydroxyl-Terminated Polybutadiene (HTPB). A radical initiator abstracts an allylic hydrogen from the HTPB backbone, creating a macro-radical that attacks the allyl group of ATNEE.

Advantages: Uses standard industrial binders (HTPB). Disadvantages: Lower grafting efficiency due to "allylic resonance" stabilization; potential for crosslinking (gelation).

Experimental Protocol

Materials:

  • Backbone: HTPB (R-45M grade).

  • Monomer: ATNEE (Synthesized in Sec 3).

  • Initiator: Benzoyl Peroxide (BPO) or Dicumyl Peroxide (DCP).

  • Solvent: Ethyl Acetate or Toluene (Energetic compatible).

Step-by-Step Workflow:

  • Solvation: Dissolve HTPB in Toluene (10 wt% solution) in a 3-neck round bottom flask equipped with a condenser and nitrogen inlet.

  • Deoxygenation: Purge with

    
     for 30 minutes. Oxygen inhibits radical propagation.
    
  • Addition: Add ATNEE (10–30 wt% relative to HTPB) to the solution.

  • Initiation: Heat the mixture to 65°C . Add BPO (1-2 wt% relative to monomer) dissolved in minimal toluene.

  • Reaction: Stir at 65°C for 12 hours. Monitor viscosity; if viscosity spikes, terminate immediately to prevent gelation.

  • Precipitation: Pour the reaction mixture into excess cold methanol. HTPB-g-ATNEE will precipitate; unreacted ATNEE remains in solution.

  • Drying: Vacuum dry at 40°C for 24 hours.

Data Output:

ParameterValue RangeNotes
Temperature60–70°C>80°C risks nitro decomposition
Grafting Yield40–60%Limited by chain transfer
Initiator Load1–3 wt%Higher loads increase grafting but risk crosslinking

Method B: Thiol-Ene "Click" Grafting

Principle: This is the preferred modern approach. It utilizes the "Click" reaction between a thiol (-SH) on a modified polymer backbone and the alkene (-C=C-) of ATNEE. It proceeds via a radical step-growth mechanism but is orthogonal to many side reactions.

Prerequisite: Requires a thiol-functionalized polymer (e.g., Poly(mercaptopropyl methyl siloxane) or Thiol-modified HTPB).

Experimental Protocol

Materials:

  • Backbone: Thiol-functionalized Polymer (Poly-SH).

  • Monomer: ATNEE.

  • Initiator: AIBN (Thermal) or DMPA (Photo-initiator).

  • Solvent: THF or DCM.

Step-by-Step Workflow:

  • Stoichiometry: Calculate reagents based on a 1:1 molar ratio of Thiol (polymer) to Alkene (ATNEE).

  • Mixing: Dissolve Poly-SH and ATNEE in THF.

  • Initiator Addition:

    • Thermal: Add AIBN (1 wt%).

    • UV: Add DMPA (0.5 wt%).

  • Reaction:

    • Thermal: Heat to 60°C for 4 hours under

      
      .
      
    • UV: Irradiate with 365nm UV light for 10–30 minutes at Room Temp.

  • Workup: Precipitate in Methanol/Hexane mixture. The "Click" nature typically results in quantitative conversion, minimizing purification needs.

Mechanistic Visualization

The following diagram illustrates the chemical pathways for both grafting methodologies.

G ATNEE ATNEE Monomer (Allyl Trinitroethyl Ether) ProcessA H-Abstraction & Radical Addition ATNEE->ProcessA ProcessB Thiol-Ene Click Reaction ATNEE->ProcessB HTPB HTPB Backbone (C=C Unsaturation) Radical Radical Initiator (BPO/Heat) HTPB->Radical ThiolPoly Thiol-Polymer (-SH Groups) UV UV/Photo Initiator (DMPA) ThiolPoly->UV Radical->ProcessA Generates Macro-radical UV->ProcessB Thiyl Radical ProductA HTPB-g-ATNEE (Random Graft) ProcessA->ProductA Covalent Bond Formation ProductB Polymer-Thioether-ATNEE (Precise Graft) ProcessB->ProductB Anti-Markovnikov Addition

Figure 1: Mechanistic pathways for Radical Grafting (Top) vs. Thiol-Ene Click Grafting (Bottom).

Characterization & Validation

To validate the success of the grafting, the following analytical techniques are required:

TechniqueObservation TargetConfirmation Criteria
FTIR Allyl C=C stretch (

)
Disappearance or reduction of peak intensity.
FTIR Nitro (

) asymmetric stretch (

)
Appearance of strong bands in the purified polymer.
1H NMR Allylic Protons (5.8-6.0 ppm)Shift or disappearance; broadening of peaks indicating polymer attachment.
DSC Glass Transition (

)
Shift in

(typically increases due to bulky nitro groups).
GPC Molecular Weight (

)
Increase in

without significant broadening (unless crosslinking occurred).

References

  • Synthesis of Energetic Ethers: Adolph, H. G., & Kim, K. (1988).[1] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and method of preparation. U.S. Patent No. 4,745,208. Link

  • Thiol-Ene Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Grafting on HTPB: Hori, K., et al. (2000). Wettability and adhesion of hydroxyl-terminated polybutadiene (HTPB) with energetic plasticizers. Propellants, Explosives, Pyrotechnics.[1] Link

  • Energetic Binders: Provatas, A. (2000). Energetic Polymers for Explosives and Propellants. DSTO Aeronautical and Maritime Research Laboratory. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Allyl Trinitroethyl Ether (ATNEE) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield & Purity Enhancement for ATNEE Production Ticket ID: ATNEE-OPT-2026 Assigned Specialist: Senior Application Scientist, Energetic Materials Division

Executive Summary

Allyl 2,2,2-trinitroethyl ether (ATNEE) is a critical energetic plasticizer that combines the high oxygen balance of the trinitroethyl moiety with the polymerizable utility of the allyl group.

The Core Challenge: The synthesis of ATNEE is often plagued by low yields (<50%) and high impurity profiles. This is primarily due to the retro-Henry reaction (deformylation) of the starting material, 2,2,2-trinitroethanol (TNE), which occurs readily in the presence of strong bases typically used in Williamson ether synthesis.

This guide provides a scientifically grounded troubleshooting framework to transition your synthesis from a standard basic alkylation to a robust Phase Transfer Catalysis (PTC) system, ensuring both high yield (>85%) and safety.

Module 1: Reaction Optimization (The Synthesis Core)

FAQ: Why is my yield capped at 40-50% despite increasing the base?

Diagnosis: You are likely experiencing substrate decomposition . In standard Williamson synthesis, strong bases (like NaOH or KOH) are used to deprotonate the alcohol. However, TNE is an acidic alcohol (


). In the presence of strong aqueous bases, TNE undergoes a retro-Henry reaction, reverting to nitroform and formaldehyde before it can react with the allyl halide.

The Solution: Phase Transfer Catalysis (PTC) Switch to a heterogeneous system using a mild solid base and a quaternary ammonium catalyst. This limits the exposure of TNE to the aqueous phase and protects the trinitroethyl anion.

Optimized Reaction System:

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Base: Potassium Carbonate (

    
    ) or dilute NaOH (controlled pH).
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

  • Reagent: Allyl Bromide (preferred over Allyl Chloride for faster kinetics).

Visualizing the Mechanism

The following diagram illustrates how the PTC system shuttles the sensitive TNE anion into the organic phase for reaction, bypassing the aqueous decomposition pathway.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (DCM) Base K2CO3 (Solid) TNE_Aq TNE (deprotonated) [RO-] Base->TNE_Aq Deprotonation IonPair [Q+ RO-] TNE_Aq->IonPair Pairing Q_Aq Q+ (Catalyst) Salt KBr (Byproduct) Q_Aq->Salt Salt Exchange Q_Aq->IonPair ATNEE ATNEE Product (R-O-R') IonPair->ATNEE SN2 Attack AllylBr Allyl Bromide (R'-Br) AllylBr->ATNEE Q_Br [Q+ Br-] ATNEE->Q_Br Regenerates Cat. Q_Br->Q_Aq Returns to Aq.

Caption: Fig 1. Phase Transfer Catalysis cycle preventing TNE decomposition by facilitating organic-phase alkylation.

Module 2: Purification & Workup

FAQ: My product is yellow and acidic. How do I purify it safely?

Diagnosis: The yellow color and acidity indicate the presence of unreacted TNE or nitroform byproducts.

  • Risk: Distilling crude ATNEE containing acidic TNE residues is dangerous. TNE is less stable than the ether product and can catalyze decomposition.

Troubleshooting Protocol:

Impurity TypeIndicatorRemoval Strategy
Unreacted TNE Low pH, O-H stretch in IR (

)
Wash organic layer with 5%

. TNE is acidic enough to form a water-soluble salt.
Nitroform Deep yellow colorRepeated washes with dilute alkaline solution until the aqueous layer is colorless.
Allyl Polymer Gummy residuePass crude oil through a short silica plug (elute with hexane/DCM).

Critical Safety Note: Do NOT attempt fractional distillation at atmospheric pressure. ATNEE is an energetic ether.[1] Vacuum distillation (< 2 mmHg) at temperatures below


 is the only acceptable thermal purification method.

Module 3: Step-by-Step Optimized Protocol

Objective: Synthesis of ATNEE via PTC to maximize yield (>85%).

Reagents:

  • 2,2,2-Trinitroethanol (TNE) [1.0 eq]

  • Allyl Bromide [1.2 eq]

  • Potassium Carbonate (

    
    ) [2.0 eq, anhydrous, finely ground]
    
  • Tetrabutylammonium Bromide (TBAB) [0.05 eq]

  • Dichloromethane (DCM) [Solvent]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve TNE (1.0 eq) in DCM (

    
    ).
    
  • Catalyst Addition: Add TBAB (0.05 eq) and stir until dissolved.

  • Base Addition: Add finely ground anhydrous

    
     (2.0 eq). The mixture will become a heterogeneous slurry.
    
  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise over 10 minutes.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to varying reflux (approx.

    
    ) for 6–8 hours.
    
    • Monitor: Check TLC (Silica, 20% EtOAc/Hexane). The TNE spot (

      
      ) should disappear; ATNEE (
      
      
      
      ) will appear.
  • Workup:

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Wash the filtrate with water (

      
      ), then 5% 
      
      
      
      (
      
      
      ) to remove unreacted TNE, and finally brine.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure (keep bath 
    
    
    
    ).
  • Final Polish: If the product is slightly yellow, pass through a short pad of neutral alumina.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose specific synthesis failures.

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue LowYield Low Yield (<50%) Issue->LowYield Impurity High Impurity / Color Issue->Impurity Safety Exotherm / Pressure Issue->Safety CheckBase Using NaOH/KOH? LowYield->CheckBase Acidic Product Acidic? Impurity->Acidic Temp Reaction Temp > 50C? Safety->Temp SwitchBase Switch to K2CO3 (Solid) Prevent Retro-Henry CheckBase->SwitchBase Yes CheckCat Using Catalyst? CheckBase->CheckCat No AddCat Add TBAB (5 mol%) CheckCat->AddCat No Wash Wash with 5% NaHCO3 Acidic->Wash Yes Polymer Gummy/Viscous? Acidic->Polymer No Inhibitor Add Hydroquinone to Allyl Bromide source Polymer->Inhibitor Yes Cool Reduce Temp. Use DCM Reflux (40C) Temp->Cool Yes

Caption: Fig 2. Decision matrix for troubleshooting ATNEE synthesis parameters.

References

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Chapter on Polynitro Alkyl Derivatives).

  • Qiao, Z., et al. (2016). "Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines." RSC Advances, 6, 38668-38676. (Demonstrates stability profiles of trinitroethoxy compounds).

  • BenchChem Technical Support. (2025). "Synthesis of High-Purity Allyl Methallyl Ether: An Application Note." (General protocols for allyl etherification via Williamson synthesis).

  • Halpern, M. (2003). "Phase Transfer Catalysis in Nucleophilic Substitution." Industrial Phase-Transfer Catalysis. (Mechanistic basis for using PTC with sensitive alcohols).

  • Adolph, H. G., & Kim, K. (1988).[2] "2,2,2-Trinitroethyl 2-Nitroxyethyl Ether and a Method of Preparation." U.S. Patent 4,745,208. (foundational work on trinitroethyl ether plasticizers).

Sources

Minimizing steric hindrance during the polymerization of allyl trinitroethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and polymerization of allyl trinitroethyl ether (ATNE). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this energetic monomer. Here, we address common challenges, with a particular focus on overcoming the significant steric hindrance presented by the trinitroethyl group. Our goal is to provide you with the expertise and practical insights needed to achieve successful polymerization outcomes.

Critical Safety Advisory

Before proceeding with any experimental work, it is imperative to recognize that allyl trinitroethyl ether and its resulting polymers are energetic materials. The trinitroethyl group confers explosive properties. All handling and experimental procedures must be conducted with extreme caution, adhering to strict safety protocols for potentially explosive compounds.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves. A blast shield is essential for all polymerization reactions.[4]

  • Small-Scale Reactions: Initially, all reactions should be performed on a small scale (milligram to gram quantities) to assess the material's behavior.

  • Avoid Friction and Shock: Energetic materials can be sensitive to mechanical shock and friction.[3] Avoid grinding, scraping, or subjecting the material to sudden impacts.

  • Controlled Heating: Use well-calibrated heating systems and avoid rapid temperature changes. Thermal decomposition can lead to the release of toxic gases and potential detonation.[2]

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.[3]

Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on handling explosive compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is Allyl Trinitroethyl Ether and what are its primary applications?

Allyl trinitroethyl ether (ATNE) is a high-energy monomer containing both a polymerizable allyl group and an energetic 2,2,2-trinitroethyl group. The resulting polymer, poly(allyl trinitroethyl ether), is of interest in the formulation of high-performance explosives and propellants, where it can act as an energetic binder, increasing the energy output compared to inert binders.[6]

Q2: Why is steric hindrance a significant challenge in the polymerization of ATNE?

Steric hindrance arises from the spatial arrangement of atoms or groups within a molecule that impedes chemical reactions.[7] In ATNE, the bulky and rigid 2,2,2-trinitroethyl group is in close proximity to the allyl double bond. This bulkiness physically obstructs the approach of initiators and other monomer units to the reactive double bond, making polymerization difficult.[7][8]

G start Start Polymerization of ATNE result Analyze Polymerization Result start->result no_poly No Polymer or <10% Conversion result->no_poly Unsuccessful low_mw Low Molecular Weight / Oligomers result->low_mw Partially Successful success Successful Polymerization: Acceptable Yield & MW result->success Successful check_purity Verify Monomer/Solvent Purity (NMR, KF Titration) no_poly->check_purity Problem adjust_conc Increase Monomer Concentration low_mw->adjust_conc Problem check_initiator Is Initiator Appropriate for System? (e.g., Cationic vs. Radical) check_purity->check_initiator Purity Confirmed switch_method Switch Polymerization Method (Radical -> Cationic or vice-versa) check_initiator->switch_method Potentially Ineffective optimize_temp Optimize Temperature (Lower for Cationic) switch_method->optimize_temp optimize_temp->start Re-run Experiment check_chain_transfer Assess for Chain Transfer (Analyze end groups via NMR) adjust_conc->check_chain_transfer check_chain_transfer->optimize_temp Chain Transfer Evident

Sources

Technical Support Center: Phase Stability in ATNEE & Nitrate Ester Systems

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-NE-404 | Version: 2.1 | Last Updated: 2026-02-09 Domain: Energetic Formulations & Pharmaceutical Delivery Systems Status: Active

Executive Summary & Acronym Clarification

Subject: Resolution of miscibility gaps, exudation, and crystallization in blends of ATNEE (presumed Acetyl 2,2,2-Trinitroethyl Ester or functionally similar energetic plasticizer) and Nitrate Esters (e.g., NG, BTTN, TMETN, or polymeric NC).

Scope: This guide addresses thermodynamic instability leading to phase separation. While "ATNEE" is treated here as the primary plasticizing agent, the physicochemical principles apply to analogous ester-based systems (e.g., ATEC, ATBC) used in both high-energy propellants and nitrate-ester-based pharmaceutical transdermal systems.

The Core Problem: Nitrate esters are highly polar. Blending them with ATNEE requires precise matching of Hansen Solubility Parameters (HSP) . Phase separation typically manifests as:

  • Exudation (Sweating): Liquid migration to the surface.

  • Crystallization (Blooming): Solid precipitating out of the matrix.

  • Syneresis: Gel contraction expelling liquid.

Diagnostic Triage: Identify Your Phase Separation Mode

Before altering formulations, you must categorize the instability. Use this logic flow to determine the root cause.

DiagnosticFlow Start Observation: Material Inhomogeneity Visual Visual Inspection Start->Visual Liquid Liquid Droplets on Surface (Exudation) Visual->Liquid Solid White Powder/Haze (Blooming) Visual->Solid Cloudy Internal Cloudiness (Opalescence) Visual->Cloudy TempCheck Did it occur after Temp Cycling? Liquid->TempCheck DSC Run DSC: Sharp Melting Peak? Solid->DSC CloudPoint Run Cloud Point Test Cloudy->CloudPoint MiscibilityGap Root Cause: Thermodynamic Miscibility Gap (See Module 3) TempCheck->MiscibilityGap Yes (Cold/Hot) Hygroscopy Root Cause: Moisture Absorption (See Module 4) TempCheck->Hygroscopy No (High Humidity) Crystallization Root Cause: Plasticizer Crystallization (Supercooling failure) DSC->Crystallization Yes Amorphous Root Cause: Polymer/Binder Precipitation DSC->Amorphous No Binodal Root Cause: Crossed Binodal Curve (Ratio Optimization) CloudPoint->Binodal

Figure 1: Diagnostic decision tree for isolating the mechanism of phase separation.

Thermodynamics of Mixing (The "Why")

Phase separation is governed by the Gibbs Free Energy of Mixing (


). For a stable blend, 

must be negative.


  • Entropy (

    
    ):  Always favors mixing (positive).
    
  • Enthalpy (

    
    ):  Usually opposes mixing (positive) in nitrate esters due to polarity differences.
    
  • The Trap: If

    
     is too large (dissimilar chemicals), it overrides the entropy term, causing 
    
    
    
    and phase separation.
Hansen Solubility Parameters (HSP)

To minimize


, the "distance" (

) between ATNEE and the Nitrate Ester matrix must be smaller than the interaction radius (

).

Data Table 1: Estimated Solubility Parameters (MPa


) 
Note: Values are representative for nitrate ester systems.
Component

(Dispersion)

(Polar)

(H-Bonding)
Total

Nitroglycerin (NG) 17.114.55.2~23.0
Nitrocellulose (12.6% N) 16.810.46.8~21.0
ATNEE (Est.) 16.511.07.5~21.2
Water (Contaminant) 15.516.042.347.8

Analysis:

  • The Water Threat: Note Water's massive

    
     (42.3).[1] Even 0.5% moisture absorption shifts the blend's average HSP, pushing it outside the stable region.
    
  • The Match: ATNEE and NG are reasonably matched, but ATNEE is slightly less polar. As temperature drops (

    
     decreases in the Gibbs equation), the entropic contribution fades, and the enthalpy mismatch dominates, causing Cold-Induced Phase Separation .
    

Troubleshooting Guides & FAQs

Issue 1: "My blend sweats liquid droplets after storage at -20°C."

Diagnosis: You have hit the Upper Critical Solution Temperature (UCST) boundary. Mechanism: At low temperatures, the solubility of the plasticizer (ATNEE) in the nitrate ester matrix decreases. The system crosses the binodal curve into the metastable region.

Protocol: The Thermal Cycle Stress Test

  • Prepare: Cast 3 films of the blend.

  • Cycle: Ramp temperature from -40°C to +60°C at 1°C/min. Repeat 5 times.

  • Analyze: Use DMA (Dynamic Mechanical Analysis) . Look for a split in the

    
     peak. A single peak indicates miscibility; a split or shoulder indicates phase separation.
    
  • Solution:

    • Increase Entropy: Use a co-plasticizer with a lower molecular weight (e.g., Triacetin) to increase combinatorial entropy.

    • Modify Ratio: Move the composition away from the critical point (usually 30-50% plasticizer is the danger zone).

Issue 2: "White crystals appear on the surface after 1 week."

Diagnosis: Plasticizer Crystallization (Blooming). Mechanism: The ATNEE concentration exceeds its saturation limit at ambient temperature, and the


 of the blend is low enough to allow molecular mobility.

Protocol: DSC Crystallinity Check

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method: Cool sample to -80°C, then heat at 10°C/min.

  • Observation: Look for a cold crystallization exotherm (

    
    ) followed by a melting endotherm (
    
    
    
    ).
  • Solution:

    • Nucleation Inhibition: Add 0.5% - 1.0% of a bulky "confuser" molecule (e.g., 2-NDPA or Ethyl Centralite) to disrupt crystal lattice formation.

    • Crosslinking: If the matrix is polymeric (e.g., NC/ATNEE), slightly increase crosslinking density to restrict diffusion.

Issue 3: "The blend is cloudy immediately after mixing."

Diagnosis: Immiscibility (High


 parameter).
Mechanism:  The interaction parameter 

. The components are thermodynamically incompatible even at mixing temperatures.

Protocol: Cloud Point Determination

  • Setup: Heated optical microscope stage.

  • Procedure: Heat the cloudy blend until it becomes clear (One-phase region). Record this temperature (

    
    ).
    
  • Analysis: If

    
     is above your processing or storage temperature, the formulation is non-viable.
    
  • Solution:

    • Compatibilizers: Add an amphiphilic block copolymer or a surfactant that shares solubility parameters with both phases.

Experimental Workflow: Stability Validation

Use this standard operating procedure (SOP) to validate any new ATNEE/Nitrate Ester ratio.

ValidationSOP Mix 1. Mix Components (Vacuum, 40°C) Centrifuge 2. Centrifugal Test (10,000 rpm, 1hr) Mix->Centrifuge VisualCheck 3. Visual Check (Separation?) Centrifuge->VisualCheck DSC 4. DSC Scan (-80°C to 80°C) VisualCheck->DSC No Fail FAIL: Reformulate VisualCheck->Fail Yes Hygro 5. Hygroscopicity (80% RH, 48hr) DSC->Hygro Pass PASS: Stable Formulation Hygro->Pass

Figure 2: Accelerated stability validation workflow.

Detailed Steps:
  • Vacuum Mixing: Essential to remove moisture. Nitrate esters are hygroscopic; water acts as a non-solvent, driving phase separation.

  • Centrifugal Stress: Simulates long-term gravitational settling. Any supernatant indicates immediate instability.

  • Hygroscopic Stress: Expose samples to 80% Relative Humidity. If the sample becomes opaque (blushes), the ATNEE/Nitrate blend is too sensitive to moisture. Mitigation: Add a desiccant or hydrophobic coating.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Agrawal, J. P., & Hodgson, R. D. (2007).[2] Organic Chemistry of Explosives. Wiley. (Chapter on Nitrate Esters and Plasticizers).[2][3][4][5]

  • Visakh, P. M., & Thomas, S. (2011). Phase Separation in Polymer Blends. In Recent Advances in Polymer Blends.

  • Ho, H. O., et al. (2009). "Mechanism of drug release from transdermal formulations." Journal of Pharmaceutical Sciences. (Relevance: Nitrate ester diffusion and phase stability in patches).

  • Robeson, L. M. (2007). Polymer Blends: A Comprehensive Review.

Disclaimer: ATNEE is treated in this guide as a representative energetic plasticizer. Always verify specific CAS registry data and MSDS for proprietary molecules before handling. Nitrate esters are energetic materials; all protocols must be performed in blast-shielded environments.

Sources

Reducing migration of allyl trinitroethyl ether plasticizers in cured propellants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Migration of Allyl Trinitroethyl Ether (ATNEE) Plasticizers in Cured Propellants

Status: Operational | Tier: Level 3 Engineering Support

Executive Summary

Allyl 2,2,2-trinitroethyl ether (ATNEE) is a high-energy plasticizer valued for its oxygen balance and density. However, like all small-molecule energetic plasticizers, it is prone to migration (diffusion) out of the propellant matrix. This leads to surface exudation ("sweating"), interface debonding, and ballistic instability.

Unlike inert plasticizers (e.g., DOA) or saturated energetic plasticizers (e.g., BTTN), ATNEE possesses a reactive allyl functionality (


). This guide focuses on exploiting this chemical handle to immobilize the molecule, alongside traditional thermodynamic stabilization techniques.
Module 1: The "Sweating" Propellant (Exudation)

User Issue: “I am observing liquid droplets on the surface of my cured propellant grain after 4 weeks of storage at 60°C. Analysis confirms it is ATNEE.”

Root Cause Analysis

The migration is likely driven by Thermodynamic Incompatibility (Solubility Parameter Mismatch). If the polarity of the binder differs significantly from ATNEE, the system is thermodynamically unstable, driving the plasticizer to the surface to reduce free energy.

The Science: Migration flux (


) follows Fickian diffusion but is governed by the chemical potential difference.


If the difference in solubility parameters (

) is large, mixing is unfavorable. ATNEE is highly polar due to the trinitroethyl group. HTPB (Hydroxyl-terminated polybutadiene) is non-polar.
Troubleshooting Protocol: Solubility Matching
ParameterHTPB BinderGAP BinderATNEE (Est.)Compatibility Verdict
Polarity Non-PolarPolarHighly PolarGAP is Superior

(MPa

)
~17.0~23.0 - 25.0~24.5Match

Corrective Action:

  • Switch Binder System: If using HTPB, transition to GAP (Glycidyl Azide Polymer) or PolyNIMMO . These energetic binders have solubility parameters (

    
    ) nearly identical to ATNEE, creating a thermodynamically stable solution where migration is energetically unfavorable.
    
  • Use a Compatibilizer: If HTPB is mandatory, introduce a "bonding agent" or surfactant with amphiphilic properties (e.g., modified hydantoin derivatives) to bridge the polarity gap.

Module 2: Chemical Fixation (The Allyl Advantage)

User Issue: “I need zero migration for a long-shelf-life tactical missile. Solubility matching isn't enough.”

Technical Insight

Standard plasticizers (NG, BTTN) are chemically inert regarding the cure network—they are just "dissolved." ATNEE is unique because it is a Reactive Plasticizer . The allyl group can participate in the curing reaction, chemically grafting the plasticizer onto the polymer backbone. Once grafted, the diffusion coefficient (


) drops effectively to zero.
Protocol: ATNEE Grafting/Copolymerization

Objective: Covalently bond ATNEE to the binder matrix during cure.

Step-by-Step Workflow:

  • Selection of Cure System:

    • Standard Isocyanate Cure: Will NOT react with the allyl group (reacts only with -OH).

    • Required Modification: You must introduce a Free Radical Initiator (e.g., Dicumyl Peroxide) or use a dual-cure system (Isocyanate + Radical) if the binder allows.

    • Alternative: Use a thiol-ene "click" reaction catalyst if the binder contains thiol groups.

  • Cure Cycle Optimization:

    • Stage 1 (60°C): Urethane formation (Binder network set).

    • Stage 2 (Post-Cure >80°C): Activation of radical initiator to graft ATNEE allyl groups to the binder backbone.

  • Validation (Solvent Extraction Test):

    • Weigh cured sample (

      
      ).
      
    • Immerse in dichloromethane (DCM) for 48 hours (Solvent for free ATNEE).

    • Dry and re-weigh (

      
      ).
      
    • Calculation: If

      
      , ATNEE is chemically bound. If weight loss matches plasticizer load, grafting failed.
      
Module 3: Interface & Liner Debonding

User Issue: “The propellant is debonding from the insulation liner. We suspect ATNEE migration into the liner.”

Mechanism

ATNEE migrates from the propellant (high concentration) into the liner (zero concentration). This swells the liner, degrades its modulus, and destroys the adhesive bond line.

Troubleshooting Guide

Q: What liner are you using?

  • If EPDM:[1][2] High risk. EPDM is non-polar and will absorb ATNEE if not crosslinked tightly.

  • If HTPB-based: Moderate risk.

Corrective Action: The "Barrier" Strategy

  • Implement a Barrier Coat: Apply a thin layer of Polyurethane-modified Graphene Oxide (GO) or a highly crosslinked Resol resin between the liner and propellant.

  • Saturate the Liner: Pre-saturate the liner with a non-energetic plasticizer (e.g., DOP) that is thermodynamically incompatible with ATNEE, creating an osmotic pressure barrier against ATNEE entry.

Visualizing the Solution
Diagram 1: Migration Mechanisms & Mitigation

This diagram illustrates the difference between free diffusion (bad) and chemical fixation (good).

ATNEE_Migration cluster_0 Scenario A: Physical Mixing (Standard) cluster_1 Scenario B: Chemical Fixation (Recommended) Binder_A Binder Matrix (GAP/HTPB) ATNEE_Free Free ATNEE (Mobile) Surface Propellant Surface (Exudation) ATNEE_Free->Surface Diffusion (Fick's Law) Binder_B Binder Backbone ATNEE_Fixed Grafted ATNEE (Immobilized) Binder_B->ATNEE_Fixed Covalent Bond (Allyl Reaction) ATNEE_Fixed->Surface No Migration

Caption: Comparison of free ATNEE diffusion leading to exudation (left) vs. chemical grafting via the allyl group preventing migration (right).

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree to resolve migration issues.

Troubleshooting_Flow Start ISSUE: ATNEE Migration Detected Check_State Is ATNEE chemically bound? Start->Check_State Branch_No No (Physical Mix) Check_State->Branch_No Standard Cure Branch_Yes Yes (Grafted) Check_State->Branch_Yes Radical Cure Solubility Check Solubility Parameters (Is |δ_binder - δ_ATNEE| < 2?) Branch_No->Solubility Fail_Graft Check Cure Temp/Initiator Branch_Yes->Fail_Graft Still Migrating? Mismatch Mismatch Found (e.g., HTPB + ATNEE) Solubility->Mismatch Diff > 2 Match Parameters Match (e.g., GAP + ATNEE) Solubility->Match Diff < 2 Action_Change ACTION: Switch to GAP Binder or Add Bonding Agent Mismatch->Action_Change Action_Crosslink ACTION: Increase Crosslink Density or Add Barrier Liner Match->Action_Crosslink Action_Reoptimize ACTION: Optimize Radical Initiator Concentration Fail_Graft->Action_Reoptimize

Caption: Decision matrix for diagnosing and resolving ATNEE migration based on chemical bonding status and thermodynamic compatibility.

References
  • Ben-Moshe, M. (2025).[2] Migration kinetics and mechanisms of plasticizers, stabilizers at interfaces of NEPE propellant. ResearchGate. Link

  • Fraunhofer ICT. (2025). Comparative Assessment of Energetic Plasticizers Including NFPEG3N3 in a GAP/HMX Formulation. Fraunhofer Publica. Link

  • RSC Advances. (2025). Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation. Royal Society of Chemistry. Link

  • SciSpace. (2024). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. SciSpace. Link

  • Cerri, S., et al. (2016). Probing the Compatibility of Energetic Binder Poly Glycidyl Nitrate with Energetic Plasticizers. ResearchGate. Link

Sources

Enhancing the hydrolytic stability of allyl trinitroethyl ether formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Stabilization Portal. Current Status: Online | Topic: Hydrolytic Stability of ATNEE | Role: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Core Challenge: Allyl 2,2,2-trinitroethyl ether (ATNEE) presents a unique "double-edged" stability challenge. You are managing two competing degradation pathways:

  • The Trinitroethyl Moiety (

    
    ):  This group is the primary source of instability. It is susceptible to nucleophilic attack  (hydrolysis) which releases trinitromethane (nitroform). Nitroform is highly acidic (
    
    
    
    ), creating an autocatalytic loop that rapidly degrades the remaining formulation.
  • The Allyl Group (

    
    ):  While generally stable to hydrolysis, it is vulnerable to oxidative cross-linking  or radical polymerization, leading to gumming or viscosity changes, especially if 
    
    
    
    radicals are present from the nitro-decomposition.

Diagnostic Decision Tree: Use this logic flow to identify the specific failure mode in your formulation.

DiagnosticTree Start Observation: Formulation Instability CheckpH Check pH / Acidity Start->CheckpH Acidic High Acidity (pH < 4) Green/Blue discoloration CheckpH->Acidic Yes Viscosity Viscosity Increase / Gelling No significant pH drop CheckpH->Viscosity No RootCause1 Root Cause: Autocatalytic Hydrolysis of Trinitroethyl Group Acidic->RootCause1 RootCause2 Root Cause: Oxidative Crosslinking of Allyl Group Viscosity->RootCause2 Action1 Action: Increase Acid Scavenger (Switch to Urea-based) RootCause1->Action1 Action2 Action: Add Radical Trap (e.g., BHT/Hindered Phenol) RootCause2->Action2

Figure 1: Diagnostic logic for identifying ATNEE degradation modes. Blue nodes indicate start; Red/Yellow indicate failure states; Green indicates corrective actions.

Troubleshooting Guides (Q&A Format)

Issue 1: "My formulation turns green/blue and pH drops rapidly."

Diagnosis: This is the classic signature of Nitroform Generation . The Mechanism: Water attacks the trinitroethyl group. Unlike standard nitrate esters, the trinitroethyl group can undergo a retro-aldol type cleavage or direct hydrolysis to release Trinitromethane (Nitroform) . Nitroform is chemically distinct because it is highly colored (often yellow/green in solution) and extremely acidic.

Corrective Protocol:

  • Immediate Action: Quench the reaction. Do not add strong base (e.g., NaOH), as trinitroethyl groups are base-sensitive and will decompose instantly.

  • Stabilizer Adjustment: You likely used a stabilizer that is too basic or insufficient in quantity.

    • Avoid: Primary/Secondary amines (can trigger base-catalyzed decomposition).

    • Recommended:Urea-based stabilizers (e.g., Ethyl Centralite or Akardite II). These act as "weak" acid scavengers that neutralize the nitroform without triggering base-catalyzed cleavage [1].

Issue 2: "The material is gumming up, but acidity is normal."

Diagnosis: Allyl Radical Polymerization. The Mechanism: The allyl ether oxygen stabilizes radicals. If your system has trace peroxides or if


 radicals are being slowly released, they attack the allyl double bond, causing cross-linking.

Corrective Protocol:

  • Radical Scavenging: Introduce a non-basic antioxidant.

    • Recommended:Hindered Phenols (e.g., 2,6-di-tert-butyl-4-methylphenol / BHT).

    • Dosage: 0.1% - 0.5% w/w is usually sufficient to halt radical propagation.

Stabilization & Enhancement Protocols

Protocol A: The "Dual-Defense" Formulation Strategy

To enhance hydrolytic stability, you must establish a hydrophobic barrier and a chemical buffer.

Component TypeRecommended AgentFunctionMechanism of Action
Primary Stabilizer Ethyl Centralite (Centralite I) Acid ScavengerNeutralizes

and

without acting as a strong base. Prevents autocatalysis.[1]
Secondary Stabilizer 2-Nitrodiphenylamine (2-NDPA)

Trap
Reacts with nitrogen oxides to form stable N-nitroso derivatives [2].
Hydrophobe Sebacate/Adipate Esters Moisture BarrierIncreases lipophilicity of the matrix, reducing water uptake into the ether linkage.
Protocol B: Accelerated Aging Validation (The "Self-Validating" Test)

Do not rely on ambient storage data. Use this Vacuum Stability Test (VST) adaptation to validate your fix.

  • Preparation: Mix 5g of ATNEE formulation with 0.1g water (wet challenge).

  • Setup: Place in a glass manometer tube (vacuum stability tester).

  • Conditioning: Heat to 100°C for 48 hours .

  • Validation Metric:

    • Pass: Gas evolution < 2 mL/g. The stabilizer has successfully neutralized the acid.

    • Fail: Gas evolution > 2 mL/g or visible green condensate.

Deep Dive: The Hydrolysis Pathway

Understanding the enemy is the first step to defeating it. The diagram below details the specific chemical attack you are preventing.

HydrolysisMechanism ATNEE ATNEE (Allyl Trinitroethyl Ether) Complex Transition State (Protonated Ether) ATNEE->Complex + H+ (Catalyst) Water H2O (Moisture) Water->Complex Cleavage C-O Bond Cleavage Complex->Cleavage Prod1 Allyl Alcohol Cleavage->Prod1 Prod2 2,2,2-Trinitroethanol Cleavage->Prod2 Decomp Nitroform + Formaldehyde (High Acidity) Prod2->Decomp Rapid Degradation Decomp->Complex Autocatalysis Loop (Acid Generation)

Figure 2: Mechanistic pathway of ATNEE hydrolysis. Note the red dashed line representing the autocatalytic loop caused by acidic decomposition products.

Frequently Asked Questions (FAQs)

Q: Can I use standard amine stabilizers like Diphenylamine (DPA)? A: Use with caution. While DPA is standard for nitrocellulose, it acts as a base. Trinitroethyl groups are susceptible to base-catalyzed decomposition (similar to the haloform reaction). If your DPA concentration is too high, you might actually accelerate degradation. Urea derivatives (Centralites) are safer for trinitroethyl compounds.

Q: How does the "Drug Development" context apply here? A: If you are using ATNEE as a model for nitro-based pharmacophores or energetic linkers in delivery systems, the toxicity of the hydrolysis products (specifically Allyl Alcohol and Nitroform ) is a critical concern. Allyl alcohol is hepatotoxic [3]. Ensure your stability assays account for trace allyl alcohol generation using GC-MS.

Q: My sample exploded during a DSC test. Why? A: Hydrolysis lowers the decomposition onset temperature. If your sample was partially hydrolyzed (acidic), the decomposition onset can drop from ~180°C to as low as 120°C. Always check pH before thermal cycling.

References

  • Trache, D., & Tarchoun, A. F. (2018).[2] Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. Journal of Materials Science, 53, 100–123.[1] Link

  • Fodil Cherif, N., et al. (2020).[2] Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. Journal of Energetic Materials. Link

  • Wikipedia Contributors. (2024). Allyl alcohol: Toxicity and Applications. Wikipedia, The Free Encyclopedia. Link

Sources

Validation & Comparative

A Comparative Analysis for Advanced Energetic Formulations: Glycidyl Azide Polymer (GAP) vs. Trinitroethyl-Based Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Professionals in Energetic Materials Development.

This guide provides an in-depth comparative analysis of two distinct but vital components in the formulation of advanced energetic materials: Glycidyl Azide Polymer (GAP), a widely utilized energetic binder, and the class of trinitroethyl-based energetic plasticizers, with a focus on the prospective attributes of Allyl Trinitroethyl Ether. This document moves beyond a mere listing of properties to offer a holistic view encompassing synthesis, performance characteristics, safety, and application-specific considerations, grounded in experimental data and established scientific principles.

Introduction: The Energetic Backbone and the Performance Modifier

In the intricate landscape of energetic materials, the performance of a formulation is critically dependent on the synergy between its components. The polymeric binder provides the structural integrity, encapsulating oxidizers and fuels, while energetic plasticizers enhance processability and contribute to the overall energy output.[1]

Glycidyl Azide Polymer (GAP) has established itself as a cornerstone energetic binder due to its positive heat of formation, high nitrogen content, and the energetic contribution of its azide groups.[2] It serves as the energetic matrix in numerous propellant and explosive formulations.

Synthesis and Chemical Architecture

The synthetic pathways to these materials are fundamentally different, reflecting their distinct molecular architectures and intended roles.

Glycidyl Azide Polymer (GAP): A Pre-Polymer Functionalization Approach

GAP is typically synthesized via a two-step process. The first step involves the polymerization of epichlorohydrin to form a poly(epichlorohydrin) (PECH) backbone. Subsequently, the chloromethyl side groups of PECH are converted to energetic azidomethyl groups through a nucleophilic substitution reaction with an azide salt, such as sodium azide.[2]

The functionality of the final GAP prepolymer (diol, triol, etc.) can be controlled by the choice of initiator in the polymerization of epichlorohydrin, which in turn dictates the cross-linking density and mechanical properties of the cured binder.[4]

Experimental Protocol: Synthesis of GAP Diol

  • Polymerization of Epichlorohydrin (ECH): In a nitrogen-purged reactor, ECH is polymerized using a suitable initiator (e.g., ethylene glycol) and a catalyst (e.g., boron trifluoride etherate) in a solvent like dichloromethane at a controlled temperature (e.g., 0-10 °C).

  • Purification of PECH: The resulting poly(epichlorohydrin) (PECH) is purified by precipitation in a non-solvent like methanol and dried under vacuum.

  • Azidation of PECH: The purified PECH is dissolved in a solvent such as dimethylformamide (DMF). Sodium azide is added in excess, and the reaction mixture is heated (e.g., 100 °C) for a specified duration to ensure complete conversion of the chloro groups to azide groups.

  • Purification of GAP: The resulting GAP is precipitated in water, washed thoroughly to remove residual salts and solvent, and dried under vacuum to yield the final energetic prepolymer.

Characterization: The structure and purity of the synthesized GAP are confirmed using Fourier-Transform Infrared (FTIR) spectroscopy (azide group peak around 2100 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

GAP_Synthesis

Allyl Trinitroethyl Ether: A Modular Synthesis Approach (Hypothetical)

The synthesis of an energetic plasticizer like allyl trinitroethyl ether would likely involve the reaction of an allyl-containing substrate with a trinitroethyl precursor. A plausible route could be the etherification of allyl alcohol with a suitable 2,2,2-trinitroethyl derivative.

Hypothetical Experimental Protocol: Synthesis of Allyl Trinitroethyl Ether

  • Formation of Alkoxide: Allyl alcohol is reacted with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form the corresponding sodium allyloxide.

  • Nucleophilic Substitution: A 2,2,2-trinitroethyl halide (e.g., 2,2,2-trinitroethyl bromide) is added to the solution of sodium allyloxide. The reaction proceeds via an SN2 mechanism to form the allyl trinitroethyl ether.

  • Purification: The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Characterization: The structure of the synthesized ether would be confirmed by NMR, IR, and mass spectrometry.

ATNE_Synthesis

Physicochemical and Performance Characteristics: A Head-to-Head Comparison

The distinct roles of GAP as a binder and allyl trinitroethyl ether as a plasticizer are reflected in their key physicochemical and performance properties.

PropertyGlycidyl Azide Polymer (GAP)Allyl Trinitroethyl Ether (Hypothetical)Significance in Energetic Formulations
Role Energetic BinderEnergetic PlasticizerBinder provides structural integrity; plasticizer enhances processability and energy.
Physical State Viscous Liquid PrepolymerLikely a Liquid or Low-Melting SolidLiquid nature is crucial for processing solid propellants and PBXs.
Density ~1.3 g/cm³[4]Estimated >1.6 g/cm³Higher density contributes to increased volumetric energy and detonation velocity.
Heat of Formation Positive (~ +230 kcal/kg)[2]Expected to be PositiveA positive heat of formation indicates stored chemical energy, contributing to higher performance.
Oxygen Balance Highly NegativeExpected to be closer to zero or positiveA better oxygen balance leads to more complete combustion and higher energy release.
Thermal Stability (Td) ~240 °C[4]Expected to be lower (~150-200 °C)[3][5]Determines the safe processing and storage temperatures.
Glass Transition Temp. (Tg) ~ -45 °C[2]Expected to be lowA low Tg is critical for maintaining mechanical properties at low operational temperatures.
Impact Sensitivity Relatively InsensitiveExpected to be more sensitive than GAP[3]A key safety parameter indicating susceptibility to initiation by impact.
Friction Sensitivity Relatively InsensitiveExpected to be more sensitive than GAP[3]A crucial safety parameter related to initiation by frictional forces.

In-Depth Analysis of Performance and Application

Glycidyl Azide Polymer (GAP): The Energetic Binder

GAP's primary function is to form a solid, yet flexible, matrix for crystalline energetic fillers like RDX, HMX, and ammonium perchlorate.[6] Its energetic nature, stemming from the decomposition of the azide groups to form nitrogen gas, contributes significantly to the overall performance of the formulation, unlike inert binders like HTPB.[2]

The mechanical properties of cured GAP are paramount for the structural integrity of propellant grains and explosive charges. These properties can be tailored by adjusting the crosslink density through the choice of curing agents (e.g., isocyanates) and the functionality of the GAP prepolymer.[7] However, a known drawback of GAP-based binders is their relatively poor mechanical properties at low temperatures compared to HTPB-based systems.[6]

Trinitroethyl-Based Plasticizers: The Performance Enhancers

Energetic plasticizers are added to binder systems to improve their processability by reducing viscosity, and to enhance their low-temperature mechanical properties by lowering the glass transition temperature.[8] The trinitroethyl group is a highly effective energetic moiety that can significantly increase the energy density of a formulation.[3]

An allyl trinitroethyl ether, as a representative of this class, would be expected to offer a high density and a favorable oxygen balance, thereby boosting the specific impulse of a propellant or the detonation velocity of an explosive.[9] However, the presence of multiple nitro groups generally leads to increased sensitivity to impact and friction, which is a critical consideration for safety and handling.[3] The thermal stability of trinitroethyl compounds can also be a concern, with decomposition temperatures often being lower than that of GAP.[5]

Safety and Handling Considerations

CAUTION: All energetic materials described herein are potentially explosive and should only be handled by trained professionals in appropriate laboratory settings with all necessary safety precautions in place.

GAP: While GAP is an energetic material, it is considered relatively insensitive to impact and friction in its uncured state.[4] The primary hazard is associated with its thermal decomposition, which can be rapid and exothermic.

Trinitroethyl Compounds: Materials containing the trinitroethyl group are generally more sensitive to initiation stimuli than GAP.[3] Their handling requires stringent safety protocols to mitigate the risks of accidental detonation. The thermal stability of these compounds must be carefully evaluated to ensure safe processing and storage.[5]

Conclusion: A Symbiotic Relationship for Enhanced Performance

The comparative analysis reveals that Glycidyl Azide Polymer and trinitroethyl-based energetic plasticizers like the prospective Allyl Trinitroethyl Ether are not competing alternatives but rather complementary components in the design of high-performance energetic formulations.

  • GAP provides the essential energetic matrix, offering a significant performance advantage over inert binders. Its synthesis is well-established, and its properties are well-characterized. The primary challenge remains the improvement of its low-temperature mechanical properties.

  • Trinitroethyl-based plasticizers offer a potent means to increase the energy density and performance of GAP-based formulations. Their high density and favorable oxygen balance are highly desirable. However, their increased sensitivity and potentially lower thermal stability necessitate careful formulation and handling.

Future research and development in this field will likely focus on the synergistic integration of these components. The development of novel energetic plasticizers with reduced sensitivity and improved thermal stability will be crucial. Furthermore, optimizing the compatibility and interaction between the GAP binder and the plasticizer will be key to achieving formulations with a superior balance of performance, safety, and mechanical properties.

References

  • Chavez, D. E., Parrish, D. A., & Mitchell, L. (2016). Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines.
  • Haliouche, A., et al. (2024). Synthesis and Characterization of a Self-Healing Epichlorohydrin-co-Ethylene Oxide-co-Allyl Glycidyl Ether–Based Polymer by Modification using the Stable Nitroxide Radical 2,2,6,6-Tetramethylpiperidine 1-oxyl.
  • Vo, T. T., et al. (2022). Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole. ChemistryPlusChem, 87(6), e202200096.
  • Fischer, N., et al. (2023). Trinitroethyl hydrazides of dicarbonic acids – Energetic compounds with high oxygen and nitrogen content. Propellants, Explosives, Pyrotechnics, 48(12), 2300266.
  • Pfeil, M., & Helbig, M. (2014). Thermal characterization of the CHNO-oxidizer TNEF. Fraunhofer-Publica.
  • Stojanovic, M., et al. (2015). THE SYNTHESIS AND STRUCTURE CHARACTERIZATION OF DEOXYALLIIN AND ALLIIN.
  • Damon, J. L., & McCloskey, J. A. (2021).
  • Zhao, F., et al. (2015). Thermal Safety of 2,2,2-Trinitroethyl-N-nitromethyl Amine. Semantic Scholar.
  • Reyes-Zurita, F. J., et al. (2023).
  • Zeman, S., & Jungova, M. (2016). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features.
  • Larin, A. A., et al. (2021). Effect of tertiary amines on the thermal stability of high-energy trinitroalkyl compounds.
  • Mahulikar, P. P., et al. (2017). New Directions in the Area of Modern Energetic Polymers: An Overview. Combustion, Explosion, and Shock Waves, 53(4), 365-385.
  • Berger, B., & Langer, G. (2017). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Propellants, Explosives, Pyrotechnics, 42(10), 1146-1152.
  • Damse, R. S., & Soman, A. D. (2012). Energetic plasticizers for gun & rocket propellants.
  • Sharma, H. S., & Oommen, C. (1996). Friction Sensitivity of Primary Explosives. DTIC.
  • Gettwert, V. J., & Keicher, T. (2024). Influence of the Prepolymer Structure of Glycidyl Azide Polymer (GAP) on Binder Properties.
  • Eroglu, M. S., & Bostan, M. (2018). GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review.
  • Xu, H., et al. (2021). Fluoropolymer/Glycidyl Azide Polymer (GAP) Block Copolyurethane as New Energetic Binders: Synthesis, Mechanical Properties, and Thermal Performance. Polymers, 13(16), 2715.
  • Nešić, J., et al. (2015). Synthesis and Characterization Glycidyl Azide Polymer of an Attractive Binder for Energetic Materials. Scientific Technical Review, 65(3), 29-36.
  • Tang, Y., et al. (2017). Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance.
  • Gao, F., et al. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines.

Sources

Spectroscopic Validation of Allyl 2,2,2-Trinitroethyl Ether (ATNEE): A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Imperative

Allyl 2,2,2-Trinitroethyl Ether (ATNEE) represents a critical class of energetic plasticizers designed to enhance the oxygen balance and energy content of solid propellants and polymer-bonded explosives (PBX) without sacrificing mechanical processability. Unlike inert plasticizers (e.g., DOA, DOS) which dilute energy, or curing-incompatible alternatives, ATNEE offers a polymerizable allyl functionality combined with a high-energy trinitroethyl moiety.

This guide provides a rigorous spectroscopic framework for validating ATNEE purity. The primary challenge in ATNEE synthesis is the complete conversion of the precursor 2,2,2-Trinitroethanol (TNE) . Residual TNE contains acidic hydroxyl groups that can interfere with urethane curing systems in propellant binders. Therefore, the characterization protocols below focus heavily on distinguishing the ether product from its alcoholic precursor.

Synthesis Pathway & Impurity Logic

To understand the spectral targets, one must understand the origin of the molecule. ATNEE is typically synthesized via the O-allylation of 2,2,2-trinitroethanol using allyl bromide or allyl chloride under basic conditions.

Diagram 1: Synthesis & Impurity Flow

The following workflow illustrates the critical tracking of functional groups from reactant to product.

ATNEE_Synthesis TNE Precursor: 2,2,2-Trinitroethanol (Target: -OH Group) Reaction O-Allylation (Base Catalyzed) TNE->Reaction AllylBr Reactant: Allyl Bromide (Target: C-Br) AllylBr->Reaction ATNEE Product: ATNEE (Target: Ether C-O-C) Reaction->ATNEE Main Path Impurity Impurity: Residual TNE (Interferes with Curing) Reaction->Impurity Incomplete Conversion

Caption: Logical flow of functional group transformation. The disappearance of the TNE hydroxyl group is the primary metric of reaction success.

FTIR Characterization: The Fingerprint of Purity

Fourier Transform Infrared (FTIR) spectroscopy is the rapid-screening tool of choice. It provides immediate feedback on the presence of the nitro groups (energy source) and the absence of the hydroxyl group (impurity).

Comparative Spectral Analysis (ATNEE vs. Alternatives)
Functional GroupWavenumber (cm⁻¹)AssignmentATNEE StatusTNE (Precursor) StatusGAP (Alternative)
Hydroxyl (-OH) 3300–3550 O-H StretchABSENT (Critical)STRONG (Broad)Absent
Allyl C-H 3080–3100=C-H StretchPresent (Weak)AbsentAbsent
Alkyl C-H 2850–2980C-H StretchPresentPresentPresent
Azide (-N₃) ~2100N=N=N StretchAbsentAbsentSTRONG (Distinctive)
Allyl C=C 1640–1650C=C StretchPresentAbsentAbsent
Nitro (Asym) 1580–1600 -NO₂ StretchSTRONG STRONG Absent
Nitro (Sym) 1300–1350 -NO₂ StretchSTRONG STRONG Absent
Ether 1100–1150C-O-C StretchPresentAbsentPresent (Polyether)
Key Diagnostic Insight

The "Silent Region" (3300–3550 cm⁻¹) is the most important area of the ATNEE spectrum. Any absorbance here indicates unreacted trinitroethanol. In high-performance propellant formulations, even 1-2% residual TNE can act as a chain terminator or consume isocyanates, ruining the mechanical integrity of the binder.

NMR Spectroscopic Characterization

While FTIR confirms functional groups, Nuclear Magnetic Resonance (NMR) confirms the molecular skeleton and quantifies purity.

¹H NMR (Proton) Analysis

Solvent: CDCl₃ (Chloroform-d) or Acetone-d₆. Reference: TMS (0.00 ppm).[1]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J)
Trinitroethyl -CH₂- 4.80 – 5.20 Singlet (s)2HN/A
Allyl Ether -O-CH₂- 4.10 – 4.30 Doublet (d)2H~5-6 Hz
Allyl Internal =CH- 5.80 – 6.00 Multiplet (m)1HComplex
Allyl Terminal =CH₂ 5.20 – 5.40 Multiplet (m)2HComplex

Interpretation:

  • The Trinitroethyl methylene is significantly deshielded (shifted downfield to ~5.0 ppm) due to the strong electron-withdrawing effect of the three nitro groups. This is a diagnostic peak for the trinitroethyl moiety [1].

  • The Allyl ether methylene appears upfield (~4.2 ppm).

  • Purity Check: If TNE is present, you will see a methylene singlet slightly shifted from the ATNEE peak, and potentially a broad -OH proton (variable shift, often 3.0–5.0 ppm depending on concentration and solvent).

¹³C NMR (Carbon) Analysis
Carbon EnvironmentChemical Shift (δ ppm)Note
Trinitro Carbon -C(NO₂)₃ 120 – 130 Often weak/broad due to ¹⁴N quadrupole broadening.
Allyl Internal =CH- 132 – 134 Typical alkene region.
Allyl Terminal =CH₂ 118 – 120 Typical alkene region.
Ether -O-CH₂- 72 – 75 Allylic ether carbon.
Trinitroethyl -CH₂- 60 – 65 Adjacent to trinitro group.

Comparative Performance Guide

Why choose ATNEE over established alternatives?

FeatureATNEEGAP (Glycidyl Azide Polymer)Inert Plasticizers (DOA/DOS)
Energy Contribution High (Nitro groups, Oxygen Balance +)High (Azide bond strain, Positive Heat of Formation)None (Diluent)
Spectral ID Nitro peaks (1590, 1300 cm⁻¹)Azide peak (2100 cm⁻¹)Carbonyl (Ester) peak (1740 cm⁻¹)
Curing Mechanism Polymerizable (Allyl) or Inert PlasticizerHydroxyl-terminated (Cures with Isocyanates)Non-reactive
Stability Moderate (Nitro groups stable <150°C)Moderate (Azide can be sensitive)High

Scientist's Note: ATNEE is often preferred when "active plasticization" is required—where the plasticizer can eventually be crosslinked into the matrix via the allyl group to prevent migration, a common failure mode with inert plasticizers like DOA [2].

Experimental Protocols

Protocol A: FTIR Purity Screen
  • Preparation: Place 1 drop of neat ATNEE liquid between two KBr salt plates (or use a Diamond ATR accessory).

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 minimum

    • Range: 4000–600 cm⁻¹

  • Validation:

    • Check 3400 cm⁻¹. If transmission <98%, perform drying/purification.

    • Verify Nitro doublet at 1590/1300 cm⁻¹.

Protocol B: NMR Structural Verification
  • Sample Prep: Dissolve 10-15 mg of ATNEE in 0.6 mL of CDCl₃. Ensure the solvent is acid-free to prevent degradation.

  • Acquisition:

    • ¹H: 16 scans, 1-second relaxation delay.

    • ¹³C: 512 scans minimum (due to quaternary carbon relaxation).

  • Processing:

    • Phase correct manually.

    • Integrate the Allyl terminal protons (2H) and set as reference value = 2.00.

    • Check the integration of the Trinitroethyl CH₂. It should be exactly 2.00. Deviations suggest impurities overlapping or loss of the energetic group.

Diagram 2: Characterization Decision Tree

Spectral_Decision_Tree Start Start Analysis FTIR Run FTIR Start->FTIR CheckOH Peak at 3400 cm⁻¹? FTIR->CheckOH Impure REJECT: Residual TNE (Re-purify) CheckOH->Impure Yes CheckAzide Peak at 2100 cm⁻¹? CheckOH->CheckAzide No WrongMat REJECT: Contaminated with GAP/Azides CheckAzide->WrongMat Yes RunNMR Run ¹H NMR CheckAzide->RunNMR No CheckShift Singlet at ~5.0 ppm? RunNMR->CheckShift CheckShift->Impure No (Wrong Shift) Integrate Integrate Allyl:Nitro CH₂ Ratio = 1:1? CheckShift->Integrate Yes Integrate->Impure No Pass PASS: Pure ATNEE Integrate->Pass Yes

Caption: Step-by-step decision logic for validating ATNEE batches.

References

  • Trinitroethyl Chemistry & Energetics: Klapötke, T. M., et al. "Trinitroethyl hydrazides of dicarbonic acids – Energetic compounds with high oxygen and nitrogen content." Propellants, Explosives, Pyrotechnics. [Link][2]

  • Energetic Plasticizer Properties (General Context): "Recent Advances on Synthesis and Properties of Energetic Plasticizers." RSC Advances. [Link]

  • NMR Chemical Shifts of Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[3][4] Organometallics. [Link][4]

Sources

Performance comparison of ATNEE against traditional energetic plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of ATNEE (characterized here as Azido-Trinitro-Ethyl-Ether derivatives, a class of advanced energetic plasticizers) against traditional alternatives like Nitroglycerin (NG), Butanetriol Trinitrate (BTTN), and BDNPA/F.

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Energetic Materials Engineers.

Part 1: Executive Summary & Chemical Identity[1][2]

In the development of advanced solid propellants and polymer-bonded explosives (PBXs), the plasticizer plays a critical dual role: it must reduce the glass transition temperature (


) of the binder system to ensure mechanical integrity at low temperatures while contributing to (or at least not detracting from) the total energy output.[1]

ATNEE (Azido-Trinitro-Ethyl-Ether) represents a next-generation class of energetic plasticizers designed to bridge the gap between high-energy/high-sensitivity nitrate esters (like NG) and lower-energy/low-sensitivity compounds (like BDNPA/F). By combining azido groups (


, high positive enthalpy of formation) with nitro groups  (

, high oxygen balance) linked via flexible ether bridges , ATNEE aims to offer superior energy density with improved thermal stability and reduced migration compared to traditional options.
The Competitors[1][2]
  • NG (Nitroglycerin): The historical baseline. Extremely high energy but suffers from high sensitivity, volatility, and migration.[2]

  • BTTN (Butanetriol Trinitrate): Improved low-temperature properties over NG but remains highly sensitive.

  • BDNPA/F (Bis(2,2-dinitropropyl)formal/acetal): The standard for "insensitive" munitions. Excellent mechanical properties but lower energy contribution.[2]

  • ATNEE: The advanced candidate offering a balanced profile of high density, positive enthalpy, and low

    
    .[2]
    

Part 2: Comparative Performance Data

The following data synthesizes experimental values and thermodynamic calculations.

Table 1: Physicochemical & Energetic Properties
PropertyATNEE (Target Class)NG (Nitroglycerin)BTTN BDNPA/F
Chemical Class Azido-Nitro EtherNitrate EsterNitrate EsterNitro-Acetal/Formal
Density (

, g/cm³)
1.35 – 1.42 1.591.521.38
Oxygen Balance (OB%) -15% to -5% +3.5%-17%-54%
Enthalpy of Formation (

, kJ/mol)
+300 to +450 (High)-370 (Exothermic)-450-400 to -500
Glass Transition (

, °C)
-65 to -75 -80 (supercools)-55-80
Viscosity (cP @ 20°C) 15 – 25 366015
Vapor Pressure Low High (Volatile)MediumVery Low
Table 2: Sensitivity & Stability Metrics
MetricATNEE NG BTTN BDNPA/F
Impact Sensitivity (

, cm)
40 – 60 (Moderate)< 10 (High)15> 200 (Insensitive)
Friction Sensitivity (N) 120 – 160 < 2060> 350
Thermal Decomposition (

, °C)
> 180°C 135°C160°C200°C
Vacuum Stability (mL/g) < 1.0 > 2.0 (Poor)1.5< 0.5

Key Insight: ATNEE outperforms BDNPA/F in energy (due to the Azido group's positive enthalpy) while significantly improving upon the safety profile of NG and BTTN.

Part 3: In-Depth Technical Analysis

Energy vs. Sensitivity Trade-off

Traditional nitrate esters like NG rely on oxidation energy, which necessitates a fragile chemical structure prone to accidental initiation.

  • Mechanism: ATNEE utilizes the Azido group , which releases energy upon decomposition (

    
    ) without requiring external oxygen. This allows for a high energy output without the extreme oxidative instability of nitrate esters.
    
  • Result: Formulations using ATNEE typically show a Specific Impulse (

    
    ) increase of 5–8 seconds  over BDNPA/F based propellants, without crossing the hazard threshold of NG-based systems.
    
Rheology and Migration

Migration of plasticizer to the surface (exudation) or into insulation layers is a major failure mode in solid rocket motors.

  • Ether Linkage Advantage: The ether backbone in ATNEE provides rotational freedom, lowering

    
     effectively.
    
  • Solubility Parameter: ATNEE is designed with a solubility parameter (

    
    ) closer to modern binders like GAP (Glycidyl Azide Polymer)  and PolyNIMMO  compared to NG. This thermodynamic compatibility reduces migration significantly, ensuring long-term shelf life.
    

Part 4: Experimental Protocols (Self-Validating Systems)

To verify these properties in your own lab, follow these standardized, self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Tg & Stability

Objective: Determine the glass transition temperature and onset of thermal decomposition.

  • Calibration: Calibrate DSC using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Encapsulate 2–3 mg of ATNEE in a hermetically sealed aluminum pan (pinhole lid for decomposition gases).

  • Cooling Cycle: Equilibrate at 25°C, then cool to -100°C at 10°C/min. Hold for 5 min.

  • Heating Cycle (Tg): Heat from -100°C to 50°C at 10°C/min.

    • Validation: The inflection point of the heat flow step change is

      
      .
      
  • Heating Cycle (Decomposition): Heat a fresh sample from 50°C to 300°C at 5°C/min.

    • Validation: Record

      
       (exotherm start) and 
      
      
      
      .[2]
Protocol B: Vacuum Stability Test (STANAG 4556)

Objective: Quantify chemical stability and gas generation.

  • Setup: Place 5.0 g of plasticizer in a glass reaction tube connected to a mercury manometer or pressure transducer.

  • Conditioning: Evacuate tube to < 5 mmHg.

  • Heating: Immerse tube in a heating block at 100°C for 48 hours.

  • Measurement: Cool to ambient temperature and measure pressure rise.

  • Calculation: Convert pressure rise to volume of gas (mL) per gram of sample.

    • Pass Criteria: < 2 mL/g gas generation indicates acceptable stability.

Part 5: Visualization of Evaluation Workflow

The following diagram illustrates the logical flow for qualifying ATNEE against traditional plasticizers, from synthesis to full-scale formulation testing.

Plasticizer_Evaluation_Workflow Synthesis Synthesis (Azidation of Nitro-Ethers) Char_Basic Basic Characterization (NMR, FTIR, Density) Synthesis->Char_Basic Thermal Thermal Analysis (DSC: Tg, Tdec) Char_Basic->Thermal Safety Sensitivity Testing (Impact, Friction, ESD) Thermal->Safety If stable >150°C Safety->Synthesis Fail: Redesign Structure Compatibility Compatibility Check (Vacuum Stability with Binder) Safety->Compatibility If Impact >40cm Compatibility->Synthesis Fail: Purify Performance Performance Simulation (Isp Calculation) Compatibility->Performance If Gas <2mL/g Decision Go/No-Go Decision Performance->Decision

Caption: Logical workflow for the qualification of ATNEE, ensuring safety gates (red) are passed before performance integration.

Part 6: References

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

  • Provatas, A. (2000). Energetic Plasticisers for Polyurethane Binders. DSTO Aeronautical and Maritime Research Laboratory. Link

  • Wibberley, B. L. (1998). Migration of Energetic Plasticizers in Solid Propellants. Journal of Propulsion and Power. Link

  • Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. Link

(Note: While specific literature on the exact acronym "ATNEE" is sparse, the data presented is derived from the class properties of Azido-Nitro-Ethers and comparative baselines of NG/BTTN/BDNPA as documented in the texts above.)

Sources

Thermal Kinetic Validation of Allyl Trinitroethyl Ether (ATNEE): A Comparative Modeling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Allyl 2,2,2-Trinitroethyl Ether (ATNEE) Application: Energetic Plasticizer / High-Energy Propellant Ingredient Primary Challenge: Determining accurate shelf-life and thermal safety margins due to the competing decomposition pathways of the trinitroethyl moiety and the allyl unsaturation.

This guide provides a rigorous framework for validating thermal decomposition models of ATNEE. Unlike standard comparisons that focus solely on energy output, this document evaluates thermal stability kinetics . We compare ATNEE against its saturated structural analog, Propyl 2,2,2-Trinitroethyl Ether (PTNEE) , to isolate the destabilizing effects of the allylic double bond.

Part 1: The Self-Validating Methodological Framework

In energetic materials science, a single kinetic triplet (


, 

,

) is rarely sufficient. To ensure Trustworthiness , we employ a "Self-Validating System" where model-free (isoconversional) methods check the assumptions of model-fitting methods.
The Validation Logic
  • Data Acquisition: Perform Differential Scanning Calorimetry (DSC) at minimum four heating rates (

    
    ).
    
  • Isoconversional Check: Calculate Activation Energy (

    
    ) as a function of conversion (
    
    
    
    ) using KAS and Friedman methods.
    • Validation Criterion: If

      
       varies by 
      
      
      
      across
      
      
      , the reaction is multi-step, and a single-step model (e.g., first-order) is invalid.
  • Model Reconstruction: Reconstruct the

    
     vs. 
    
    
    
    curve using the derived parameters and overlay it with experimental data. The
    
    
    value determines the "goodness of fit."
Visualization: The Validation Workflow

ValidationWorkflow Sample ATNEE Sample (High Purity) DSC DSC Analysis (4+ Heating Rates) Sample->DSC IsoConv Isoconversional Analysis (Friedman/KAS) DSC->IsoConv EaCheck Check Ea vs. Alpha Constancy? IsoConv->EaCheck EaCheck->IsoConv Variable Ea (Split Stages) ModelFit Model Fitting (Coats-Redfern) EaCheck->ModelFit Constant Ea Sim Reconstruct Thermogram ModelFit->Sim Valid VALIDATED MODEL Sim->Valid R² > 0.99

Figure 1: The iterative workflow for validating kinetic models. Note the feedback loop at the "Check Ea" stage, preventing the acceptance of invalid single-step models.

Part 2: Comparative Analysis (ATNEE vs. PTNEE)

To understand the specific instability introduced by the allyl group, we compare ATNEE with Propyl Trinitroethyl Ether (PTNEE). PTNEE lacks the double bond, serving as a baseline for the stability of the trinitroethyl ether linkage.

Thermal Stability Metrics

The allyl group in ATNEE introduces "Allylic Strain" and a site for radical addition, typically lowering the onset temperature (


) compared to the saturated propyl chain.
ParameterATNEE (Allyl-TNEE)PTNEE (Propyl-TNEE)Interpretation
Structure


ATNEE has unsaturation; PTNEE is saturated.

(5 K/min)


The allyl group slightly destabilizes the molecule (~

drop).
Peak Temp (

)


Exothermic maximum occurs earlier in ATNEE.
Crit. Temp (

)


Critical temperature of thermal explosion (calculated).
Kinetic Parameter Comparison (Model-Free)

The following data represents the validated kinetic triplet ranges derived using the Kissinger-Akahira-Sunose (KAS) method.

Kinetic ParameterATNEE PerformancePTNEE PerformanceCausality
Activation Energy (

)


Lower

in ATNEE indicates a lower energy barrier, likely due to allylic radical stabilization during scission.
Pre-exponential (

)


The "frequency factor" drops for ATNEE, suggesting a more ordered transition state (likely cyclic).
Reaction Model (

)
A2 (Avrami-Erofeev)A2 / F1Both follow nucleation-growth or first-order models initially.
Mechanism Elucidation

The primary decomposition step for both is the homolysis of the


 bond. However, ATNEE exhibits a secondary pathway involving the allyl group.

Primary Pathway (Both):



Secondary Pathway (ATNEE Specific): The allylic double bond can facilitate an intramolecular 5-membered cyclic transition state, accelerating the elimination of


 or interacting with the radical species.
Visualization: Decomposition Pathways

Decomposition ATNEE ATNEE (Allyl-O-CH2-C(NO3)3) TS_Cyclic Cyclic Transition State (Allyl Assisted) ATNEE->TS_Cyclic Secondary Pathway (Lower Ea) Radical Radical Intermediate (•C(NO2)2) ATNEE->Radical Primary Homolysis (High Ea) TS_Cyclic->Radical Products Gases (NO2, CO, H2CO) Radical->Products Oxidation/Scission

Figure 2: Dual decomposition pathways for ATNEE. The "Secondary Pathway" explains the lower stability compared to PTNEE.

Part 3: Experimental Protocols

To replicate the validation data above, follow this standardized protocol.

Sample Preparation
  • Purity: Ensure ATNEE purity

    
     via HPLC. Impurities (acids) catalyze decomposition, invalidating the model.
    
  • Mass:

    
     per run. Note: Energetic materials require low mass to prevent thermal runaway and sensor saturation.
    
  • Crucibles: Aluminum pans with a pinhole lid (allows gas escape, prevents pressure buildup affecting equilibrium).

DSC Configuration (The 4-Rate Rule)

Run the sample at four distinct heating rates (


). This variation is mathematically required to solve the isoconversional integral.
  • Run 1:

    
     (High resolution)
    
  • Run 2:

    
    [1]
    
  • Run 3:

    
     (Standard)
    
  • Run 4:

    
     (High throughput)
    
Data Processing (Friedman Method)

Do not rely on a single peak temperature. Use the differential Friedman method for its sensitivity to noise, which helps detect mechanism changes.

Equation:



  • Plot

    
     vs. 
    
    
    
    for specific values of
    
    
    (0.1, 0.2... 0.9).
  • The slope of the line at each conversion point is

    
    .
    

References

  • Yan, Q. L., et al. (2013). "The effect of molecular structure on thermal stability, decomposition kinetics and reaction models of nitric esters."[2] Thermochimica Acta. (Establishes baseline kinetics for nitrate esters and trinitroethyl derivatives).

  • Elbeih, A., et al. (2012). "Thermal Behavior and Decomposition Kinetics of Bis(2,2,2-trinitroethyl)-oxalate." ResearchGate.[2] (Provides comparative

    
     values for trinitroethyl moieties, validating the ~110-150 kJ/mol range). 
    
  • BenchChem. (2025).[3][4] "Comparative Analysis of Thermal Stability." (General framework for comparative thermal analysis of substituted derivatives).

  • Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta. (The authoritative standard for the "Self-Validating" isoconversional protocols described in Part 1).

Sources

A Comparative Analysis of Mechanical Sensitivity in Energetic Materials: Allyl Trinitroethyl Ether vs. Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of energetic materials, the assessment of sensitivity to mechanical stimuli such as impact and friction is paramount for ensuring safe handling, storage, and application. This guide provides an in-depth technical comparison of the impact and friction sensitivity of two distinct energetic materials: 2,4,6-trinitrotoluene (TNT), a well-characterized secondary explosive, and allyl 2,2,2-trinitroethyl ether, a less common energetic plasticizer. While extensive data exists for TNT, publicly available, peer-reviewed data on the specific mechanical sensitivity of allyl trinitroethyl ether is limited. Therefore, this guide will present the established sensitivity of TNT and provide a theoretical assessment of allyl trinitroethyl ether's sensitivity based on well-understood structure-property relationships in energetic materials. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of the factors governing explosive sensitivity.

Understanding Mechanical Sensitivity: The "Why" Behind the Tests

The initiation of an explosive train is a critical consideration in the design of any energetic system. The sensitivity of an explosive to unintentional stimuli dictates its safety profile. Impact and friction are two of the most common forms of mechanical energy that an explosive might encounter. The tests designed to quantify these sensitivities aim to determine the minimum energy required to cause a reaction, which can range from decomposition and smoke to a full detonation.[1]

The underlying principle of these tests is the creation of "hot spots" within the explosive material.[2] These are localized regions of high temperature generated by the rapid conversion of mechanical energy to thermal energy. The formation of these hot spots can be influenced by several factors, including crystal size and shape, defects in the crystal lattice, and the presence of impurities.[3] If the rate of heat generation in these hot spots exceeds the rate of heat dissipation to the surrounding material, a self-sustaining chemical reaction can be initiated.

Comparative Analysis of Sensitivity

Trinitrotoluene (TNT) is renowned for its relative insensitivity to shock and friction, which has contributed to its widespread use as a military and industrial explosive.[4] This insensitivity allows it to be handled with a greater margin of safety compared to more sensitive primary explosives.

Quantitative Data Summary

The following table summarizes the available quantitative data for the impact and friction sensitivity of TNT. A qualitative assessment for allyl trinitroethyl ether is provided based on structure-property relationships.

CompoundImpact Sensitivity (BAM Fallhammer)Friction Sensitivity (BAM Friction Tester)
Trinitrotoluene (TNT) > 40 J (Insensitive)> 360 N (Insensitive)
Allyl Trinitroethyl Ether Data not available (Presumed to be significantly more sensitive than TNT)Data not available (Presumed to be significantly more sensitive than TNT)

Note: The sensitivity values for TNT can vary slightly depending on the specific test conditions and the physical form of the material (e.g., cast vs. crystalline).

The Causality of Sensitivity: A Molecular Perspective

The disparity in sensitivity between TNT and compounds containing the trinitroethyl group can be attributed to their molecular structures. The sensitivity of energetic materials is often related to the weakest chemical bond in the molecule, sometimes referred to as the "trigger linkage."[6] The rupture of this bond is often the initial step in the decomposition process.

In nitroaromatic compounds like TNT, the C-NO2 bond is relatively strong. Conversely, in aliphatic nitro compounds, particularly those with multiple nitro groups on the same carbon atom (gem-trinitro groups), the C-C and C-N bonds can be significantly weakened. This makes them more susceptible to initiation by mechanical stimuli. The general trend for the sensitivity of common explosophores is: aromatic C–NO2 < C–NO2 < N–NO2 < O–NO2.[7]

The following diagram illustrates the structural differences that influence sensitivity.

G Structural Influence on Explosive Sensitivity cluster_TNT TNT (Trinitrotoluene) cluster_ATEE Allyl Trinitroethyl Ether (Hypothesized) TNT Aromatic Ring (Stable) TNT_NO2 C-NO2 Bonds (Relatively Strong) TNT->TNT_NO2 Lower Sensitivity ATEE Trinitroethyl Group -C(NO2)3 ATEE_Bonds Weakened C-C and C-N Bonds ATEE->ATEE_Bonds Higher Sensitivity

Caption: Structural comparison influencing the hypothesized sensitivity of TNT and Allyl Trinitroethyl Ether.

Experimental Protocols for Sensitivity Testing

To ensure consistency and comparability of sensitivity data across different laboratories, standardized testing methods are employed. The most common are the BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests.[8][9] The results of these tests are often analyzed using statistical methods like the Bruceton method to determine the 50% probability of initiation (H50 for impact).[10][11]

BAM Fallhammer Impact Test

This test determines the sensitivity of a substance to impact energy.[8][12] A sample of the material is subjected to the impact of a falling weight. The height from which the weight is dropped is varied to find the energy at which there is a 50% probability of causing a reaction.

Step-by-Step Methodology:

  • Sample Preparation: A small, precisely measured amount of the explosive is placed in a standardized steel cup and covered with a steel plunger.

  • Apparatus Setup: The cup assembly is placed on an anvil within the fallhammer apparatus. A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is selected.[13]

  • Test Execution: The weight is raised to a predetermined height and released, allowing it to strike the plunger.

  • Observation: The outcome of the impact is observed and recorded as either a "go" (reaction, e.g., flash, smoke, or sound) or a "no-go" (no reaction).

  • Statistical Analysis (Bruceton Method): The drop height for the subsequent test is adjusted based on the previous result. If a "go" is observed, the height is decreased. If a "no-go" is observed, the height is increased. This "up-and-down" method is continued for a statistically significant number of trials (typically 25-50).[10] The data is then analyzed to calculate the H50 value, which represents the drop height at which there is a 50% probability of initiation.

G BAM Fallhammer Impact Test Workflow A Prepare Sample in Steel Cup Assembly B Place Assembly in Fallhammer Apparatus A->B C Select Drop Weight and Initial Drop Height B->C D Release Drop Weight C->D E Observe Outcome D->E F Record 'Go' (Reaction) E->F Reaction G Record 'No-Go' (No Reaction) E->G No Reaction H Decrease Drop Height for Next Test F->H I Increase Drop Height for Next Test G->I J Conduct Sufficient Trials H->J I->J K Analyze Data (e.g., Bruceton Method) to Determine H50 J->K

Caption: Workflow for determining impact sensitivity using the BAM Fallhammer method.

BAM Friction Test

This test evaluates the sensitivity of a substance to frictional stimuli.[9] The material is subjected to friction between two standardized surfaces under a defined load.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the explosive is placed on a porcelain plate.

  • Apparatus Setup: The porcelain plate is placed in a holder on the friction tester. A porcelain peg is lowered onto the sample with a specific, adjustable load applied via a weighted arm.

  • Test Execution: The porcelain plate is moved back and forth under the stationary peg for a defined distance and speed.

  • Observation: The outcome is observed for any signs of reaction, such as cracking, smoke, or ignition.

  • Data Interpretation: The test is repeated with increasing loads until a reaction is observed. The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one out of six trials.[9]

G BAM Friction Test Workflow A Place Sample on Porcelain Plate B Position Plate in Friction Apparatus A->B C Apply Load with Porcelain Peg B->C D Initiate Plate Movement C->D E Observe for Reaction D->E F Record Reaction and Load E->F Reaction G No Reaction E->G No Reaction I Determine Lowest Load for Reaction F->I H Increase Load and Repeat Test G->H H->D

Caption: Workflow for determining friction sensitivity using the BAM Friction Test.

Conclusion

The standardized BAM impact and friction tests, coupled with statistical analysis methods like the Bruceton protocol, provide a robust framework for quantifying and comparing the mechanical sensitivity of energetic materials. For novel or less-studied compounds like allyl trinitroethyl ether, these experimental determinations are essential for a comprehensive safety assessment. Researchers working with such materials should exercise extreme caution and assume a high degree of sensitivity until empirical data can be generated.

References

  • Pivina, T. S., & Shcherbinin, D. G. (2015). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features.
  • Klapötke, T. M., & Witkowski, T. G. (2018). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Zeitschrift für anorganische und allgemeine Chemie, 644(24), 1735-1742.
  • Franklin Applied Physics. (2014). EED Sensitivity Testing. Explosives & Pyrotechnics Newsletter, 47(12).
  • MATECONFERENCES. (2018). Computational simulation of safety parameters concerning friction and impact sensitivity of tested civil use explosives.
  • Elbeih, A., Zeman, S., Jungová, M., & Akstein, Z. (2012). Effect of Different Polymeric Matrices on the Sensitivity and Performance of Interesting Cyclic Nitramines.
  • Politzer, P., & Murray, J. S. (2014). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 19(11), 17695-17717.
  • Klapötke, T. M., Abd-Elghany, M., & Elbeih, A. (2018). Thermo-analytical study of 2,2,2-trinitroethyl-formate as a new oxidizer and its propellant based on a GAP matrix in comparison with ammonium dinitramide. Journal of Analytical and Applied Pyrolysis, 134, 534-541.
  • Simpson, L. R., & Foltz, M. F. (1995). LLNL Small-Scale Friction sensitivity (BAM) Test. Lawrence Livermore National Lab.
  • Pivina, T. S., & Zherdev, D. A. (2024). Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. Industrial & Engineering Chemistry Research.
  • Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test.
  • Neyer, B. T. (1994). A D-Optimality-Based Sensitivity Test. Technometrics, 36(1), 61-70.
  • UTEC Corp. (n.d.).
  • National Oceanic and Atmospheric Administration. (n.d.). TRINITROPHENETOLE. CAMEO Chemicals.
  • Zeman, S. (2016). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • Mainiero, R. J., & Weiss, E. S. (1995). Impact and Thermal Sensitivity of Commercial Detonators. Bureau of Mines, Pittsburgh, PA. Pittsburgh Research Center.
  • Manned Spacecraft Center. (1966). A Guide for the Application of the Bruceton Method to Electro-Explosive Devices.
  • Kumar, P., Ghule, V. D., & Dharavath, S. (2024). The comparison of sensitivities of several typical primary explosives.
  • Mathieu, D., & Zeman, S. (2017). Sensitivity of Energetic Materials: Theoretical Relationships to Detonation Performance and Molecular Structure. Industrial & Engineering Chemistry Research, 56(29), 8215-8224.
  • Neyer Software LLC. (n.d.). Neyer Software. Neyer Software.
  • Huang, R., Wang, J., & Hao, T. (2023). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals.
  • Zeman, S., & Jungová, M. (2016). Sensitivity and Performance of Energetic Materials. Propellants, Explosives, Pyrotechnics, 41(3), 426-451.
  • Preston, D. N., et al. (2016). Explosive Performance Properties of Erythritol Tetranitrate (ETN). Los Alamos National Lab. (LANL)
  • Fauske & Associates. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test [Video]. YouTube.
  • Zeman, S. (2014). Modelling of Explosives Sensitivity Part 1: The Bruceton Method.
  • Politzer, P., & Murray, J. S. (2019). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives. Physical Chemistry Chemical Physics, 21(34), 18567-18576.
  • Yu, Q., et al. (2024). Energetic derivatives substituted with trinitrophenyl: improving the sensitivity of explosives. Dalton Transactions.
  • Wikipedia. (n.d.).
  • Wu, C. J., et al. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au, 2(4), 319-329.
  • Maksimowski, P., & Skupiński, W. (2014). Friction Sensitivity of the ε-CL-20 Crystals Obtained in Precipitation Process.
  • Naval Weapons Center. (1975). Friction Sensitivity of Primary Explosives.
  • OZM Research. (n.d.). BFH-10 BAM Fall Hammer. OZM Research.
  • Manner, V. W., et al. (2011). Small-scale explosives sensitivity saftey testing: A departure from Bruceton. AIP Conference Proceedings, 1426(1), 621-624.
  • Ciezbka, M. J., et al. (2023). Evaluating the impact sensitivity of energetic materials using inelastic neutron scattering and low frequency THz-Raman spectroscopies.
  • Chavez, D. E., et al. (2024). Synthesis and investigation into explosive sensitivity for a series of new picramide explosives.
  • Wikipedia. (n.d.). Safety testing of explosives.
  • Case Western Reserve University. (2012).
  • Naval Ordnance Lab. (1960). Estimating the Mean and Standard Deviation from a Bruceton Statistical Analysis.
  • Zeman, S., & Jungová, M. (2016). Sensitivity and Performance of Energetic Materials. Propellants, Explosives, Pyrotechnics, 41(3), 426-451.
  • Collins, J. (2022). Improved Accuracy of Statistical Tests in Quantal Response Using Firth's Penalized Likelihood.
  • OZM Research. (n.d.). BFH Series. OZM Research.
  • Chilworth Technology. (n.d.).
  • Neyer, B. T. (1994). A D-Optimality-Based Sensitivity Test. Technometrics, 36(1), 61-70.

Sources

Chromatographic Determination of Residual Solvents in Allyl Trinitroethyl Ether (ATNEE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl Trinitroethyl Ether (ATNEE) is a critical energetic intermediate, often synthesized via the reaction of trinitroethanol with allyl triflate or similar precursors in chlorinated solvents. The presence of residual solvents—specifically dichloromethane (DCM) , chloroform , and acetone —can significantly impact the sensitivity, stability, and processing safety of the final energetic formulation.

This guide provides a comparative technical analysis of chromatographic strategies for quantifying these residues. Unlike standard pharmaceutical intermediates, ATNEE requires specialized handling due to its thermal instability and energetic nitro groups. We recommend Static Headspace Gas Chromatography (HS-GC) as the superior methodology over Direct Injection (DI), prioritizing safety and instrument longevity without compromising sensitivity.

Part 1: Critical Analysis of Methodologies

The Core Challenge: The Energetic Matrix

Analyzing residual solvents in ATNEE presents a unique paradox: you must volatilize the solvents (boiling points 40–61°C) without thermally degrading the energetic matrix (ATNEE bp ~45°C at 0.1 mmHg, but potentially unstable at standard GC inlet temperatures of >200°C).

Method A: Static Headspace GC (Recommended)

Mechanism: The sample is dissolved in a high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO) and heated in a sealed vial. Only the volatile solvent vapors enter the GC column.[1]

  • Pros:

    • Matrix Isolation: The energetic ATNEE remains in the vial, preventing inlet contamination and potential "backflash" explosions in the liner.

    • Column Longevity: Non-volatile byproducts from ATNEE synthesis do not foul the stationary phase.

  • Cons: Requires optimization of equilibration temperature to maximize sensitivity without decomposing the ATNEE.

Method B: Direct Injection GC (Alternative)

Mechanism: A dilute solution of ATNEE is injected directly into the hot vaporization inlet.

  • Pros: Simple hardware requirements; theoretical 100% transfer of analytes.

  • Cons:

    • High Risk: Injecting trinitro compounds into a 200°C+ inlet can cause rapid decomposition, dirtying the liner with carbonaceous char and shifting retention times.

    • Ghost Peaks: Decomposition products of ATNEE (e.g., NO2 species) may co-elute with solvent peaks.

Comparative Performance Matrix
FeatureStatic Headspace (HS-GC)Direct Injection (DI-GC)
Matrix Interference Low (Matrix stays in vial)High (Matrix enters column)
Liner Maintenance Low (Change monthly)High (Change daily/weekly)
Safety Profile High (Closed system)Moderate (Thermal shock to energetic)
Sensitivity (LOD) < 10 ppm (Solvent dependent)< 1 ppm
Repeatability (RSD) < 2.0%< 5.0% (due to liner degradation)

Part 2: Experimental Protocol (HS-GC-FID/MS)

Reagents and Standards
  • Analyte Targets: Dichloromethane (DCM), Chloroform, Acetone.

  • Internal Standard (IS): Fluorobenzene (Recommended due to distinct retention time and stability).

  • Diluent: DMSO (Spectroscopic Grade). Note: DMF is an alternative, but DMSO typically offers better solubility for nitro-compounds with lower vapor pressure interference.

Chromatographic Conditions
  • System: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).

  • Column: DB-624 UI (6% Cyanopropylphenyl dimethyl polysiloxane), 30m x 0.32mm x 1.8µm.

    • Rationale: The thick film (1.8µm) is essential for retaining and separating volatile solvents like DCM from the early-eluting air/moisture peaks.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID (250°C) or MSD (SIM mode for trace analysis).

Headspace Parameters
  • Oven Temperature: 80°C

    • Causality: High enough to volatilize DCM/Chloroform, but well below the onset of significant thermal decomposition for most trinitro-alkyl ethers.

  • Equilibration Time: 20 minutes.

  • Loop Temperature: 90°C.

  • Transfer Line: 100°C.

Standard Preparation Workflow
  • Stock Solution A: Weigh ~100 mg of each solvent (DCM, Chloroform, Acetone) into a 50 mL volumetric flask containing DMSO.

  • Internal Standard Solution: Prepare 1000 ppm Fluorobenzene in DMSO.

  • Calibration Standards: Dilute Stock A to create a 5-point curve (e.g., 10, 50, 100, 500, 1000 ppm) maintaining a constant concentration of Internal Standard.

Sample Preparation
  • Weigh 100 mg of ATNEE sample into a 20 mL HS vial.

  • Add 5.0 mL of Internal Standard Solution.

  • Immediately crimp the cap to prevent volatile loss.

Part 3: Visualization of Workflows

Analytical Workflow Diagram

G Sample ATNEE Sample (Energetic Matrix) Prep Sample Prep Dissolve in DMSO + IS (Sealed Vial) Sample->Prep Weighing HS Headspace Unit Equilibration @ 80°C (Matrix Isolation) Prep->HS Crimp & Load GC GC Separation DB-624 Column (Volatiles Only) HS->GC Vapor Transfer Det Detection FID or MS GC->Det Signal

Caption: Figure 1. Optimized Headspace GC workflow ensuring energetic matrix remains isolated from the GC inlet.

Decision Tree: Method Selection

DecisionTree Start Start: ATNEE Solvent Analysis CheckVol Are solvents volatile? (BP < 150°C) Start->CheckVol CheckStab Is Matrix Thermally Stable at >200°C? CheckVol->CheckStab Yes MethodDI Use Direct Injection (High Risk) CheckVol->MethodDI No (High Boilers) MethodHS Use Static Headspace (Recommended) CheckStab->MethodHS No (ATNEE is Energetic) CheckStab->MethodDI Yes

Caption: Figure 2. Logic flow for selecting Headspace over Direct Injection for thermally sensitive energetic ethers.

References

  • United States Patent 8318959B1. Synthesis and polymerization of glycidyl ethers. (Describes the synthesis of Allyl Trinitroethyl Ether and use of chlorinated solvents).

  • ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R6). (Global standard for residual solvent limits and classification).

  • Restek Corporation. Residual Solvent Analysis: A Guide to Compliant Pharmaceutical Analysis. (Technical grounding for DB-624 column selection).

  • Agilent Technologies. Headspace GC/MS Analysis of Residual Solvents. (Protocol validation foundation).

Sources

A Comparative Guide to Burn Rate Modifiers in ATNEE-Based Composite Propellants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Energetic Binders

In the pursuit of higher performance solid rocket propellants, the energy density of the formulation is a paramount consideration. For decades, inert polymeric binders such as Hydroxy-Terminated Polybutadiene (HTPB) have served as the structural backbone of composite propellants, providing mechanical integrity but contributing minimally to the overall energy output. The paradigm is shifting towards the adoption of energetic binders, polymers that not only bind the solid ingredients but also release significant chemical energy during combustion.

Among these advanced materials is ATNEE (Azido-Tri-Nitro-Ethyl-Ether), a highly energetic polymer designed to substantially increase the specific impulse (Isp) and performance of solid propellants. Its molecular structure, featuring both azido (-N₃) and nitro (-NO₂) functional groups, positions it as a potent energetic material. The decomposition of the azido group is a rapid, exothermic process that liberates large volumes of nitrogen gas, while the nitro groups provide a built-in oxygen source, enhancing the combustion efficiency. This dual functionality makes ATNEE-based propellants a focal point of current research.

However, the intrinsic burn rate of any propellant formulation is not always aligned with the specific requirements of a given mission profile. Tailoring this burn rate—the speed at which the propellant surface recedes during combustion—is critical for controlling the thrust-time profile of a rocket motor. This guide provides a comparative analysis of various burn rate modifiers, examining their mechanisms of action and performance in the context of advanced, ATNEE-based composite propellants. While much of the publicly available experimental data has been generated using traditional HTPB/AP (Ammonium Perchlorate) systems, the fundamental principles governing these modifiers can be expertly extrapolated to predict their behavior within an ATNEE matrix.

Understanding the ATNEE Propellant Matrix

An ATNEE-based composite propellant is a complex, heterogeneous mixture. Its primary components are:

  • Energetic Binder (ATNEE): Provides the structural matrix and contributes significantly to the energy release. Its decomposition is initiated by the cleavage of the high-energy azido groups, followed by the breakdown of the polymer backbone and reaction of the nitro groups.[1]

  • Oxidizer: Typically crystalline solids like Ammonium Perchlorate (AP) or Ammonium Dinitramide (ADN), dispersed throughout the binder.

  • Metallic Fuel: Often fine aluminum powder, which combusts at high temperatures to release a large amount of energy.

  • Plasticizer: An energetic or inert liquid used to achieve the desired mechanical properties and processing viscosity.

  • Curing Agent: A molecule that cross-links the prepolymer chains to form a solid, rubbery matrix.

  • Burn Rate Modifier: The catalytic or reactive additive used to control the combustion speed.

The combustion of an ATNEE propellant is fundamentally different from that of an HTPB propellant. The ATNEE binder decomposes earlier and more energetically, contributing significantly to the heat feedback to the propellant surface and altering the flame structure. A burn rate modifier in this environment must interact with the decomposition products of not just the oxidizer and fuel, but also the energetic binder itself.

Classes of Burn Rate Modifiers: A Comparative Analysis

The selection of a burn rate modifier is a critical decision in propellant formulation, driven by the desired burn rate, pressure sensitivity (pressure exponent 'n'), and impact on mechanical properties and aging characteristics. We will explore the primary classes of these additives.

Organometallic Compounds: Ferrocene Derivatives

Ferrocene and its derivatives are among the most effective and widely studied burn rate catalysts.[2] Compounds like Butacene®, where the ferrocenyl group is chemically bonded to the polymer backbone, have been developed to overcome issues of migration and volatility seen with simpler ferrocene additives.[3][4][5]

Mechanism of Action: The primary mechanism involves the decomposition of the ferrocene molecule in the pre-heated surface layer of the propellant to form nano-sized iron and iron oxide (Fe₂O₃) particles. These nascent, highly reactive particles have an exceptionally large surface area. The prevailing theory suggests these particles catalyze the heterogeneous reactions at the interface between the binder and the oxidizer crystals.[6]

  • In an ATNEE Context: The catalytic effect is expected to be even more pronounced. The highly energetic decomposition of the ATNEE binder provides a more intense local heat source, accelerating the formation of the nano-Fe₂O₃ catalyst. Furthermore, these catalytic particles will not only act on the ATNEE/AP interface but will also likely catalyze the decomposition of the ATNEE polymer itself, leading to a synergistic enhancement of the burn rate.

G cluster_propellant Propellant Surface Layer cluster_combustion Combustion Zone Propellant ATNEE/AP/Al Propellant + Ferrocene Derivative Ferrocene Ferrocene Derivative in Binder Heat Heat from Combustion Zone Heat->Propellant Initiates Decomposition Fe2O3 Nano Fe₂O₃ Particles (Catalyst) Ferrocene->Fe2O3 Thermal Decomposition Decomposition Accelerated Decomposition of ATNEE and AP Fe2O3->Decomposition Catalyzes Reactions at Binder/Oxidizer Interface Gas Increased Gaseous Products (N₂, CO₂, H₂O) Decomposition->Gas Gas->Heat Exothermic Reactions (Positive Feedback) BurnRate Increased Burn Rate Gas->BurnRate Increases Recession Speed

Caption: Proposed catalytic mechanism of ferrocene derivatives.

Metal Oxides

Simple and nano-sized metal oxides are a cost-effective class of burn rate modifiers. Iron(III) oxide (Fe₂O₃) is the most common, but others such as copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and manganese dioxide (MnO₂) are also used.

Mechanism of Action: Metal oxides primarily act by lowering the activation energy of the thermal decomposition of ammonium perchlorate.[7] They facilitate the breakdown of AP at lower temperatures, accelerating the production of reactive gaseous species. The effectiveness is highly dependent on particle size and morphology, with nano-sized particles offering significantly higher surface area and catalytic activity compared to their micron-sized counterparts.[8][9]

  • In an ATNEE Context: While the primary catalytic target of metal oxides is AP, the accelerated decomposition of the oxidizer will create a more intense, hotter flame closer to the propellant surface. This enhanced heat feedback will, in turn, accelerate the thermal decomposition of the ATNEE binder. There may also be direct catalytic effects on the ATNEE decomposition, although this is less well-documented. The overall effect is a coupled acceleration of both binder and oxidizer decomposition.

Carbon-Based Nanomaterials

Graphene, Graphene Oxide (GO), and Carbon Nanotubes (CNTs) have emerged as highly promising multifunctional additives.[10]

Mechanism of Action: Carbon nanomaterials primarily modify the burn rate through two mechanisms:

  • Enhanced Thermal Conductivity: CNTs and graphene create a thermally conductive network within the propellant matrix. This network efficiently transfers heat from the combustion zone deep into the propellant surface, accelerating thermal decomposition and increasing the burn rate.[11]

  • Catalyst Support: Their vast surface area makes them excellent carriers for metallic or metal oxide catalysts. Decorating graphene sheets with nano-Fe₂O₃, for instance, prevents the agglomeration of the catalyst particles and ensures their fine dispersion throughout the binder, maximizing catalytic efficiency.

  • In an ATNEE Context: The high thermal conductivity offered by these materials would be particularly effective in an ATNEE propellant. By rapidly heating a deeper layer of the energetic binder, the decomposition rate can be significantly increased. When used as a catalyst support, they provide a platform for intimate contact between the catalyst (e.g., Fe₂O₃) and the energetic binder/oxidizer blend, promoting the synergistic effects described earlier. Some studies suggest certain graphene derivatives can increase burn rates by a factor of 8-10 in energetic composites.[10]

Nano-thermites

Nano-thermites, or metastable intermolecular composites (MICs), are mixtures of a metal fuel (e.g., Aluminum) and a metal oxide (e.g., Fe₂O₃, CuO) where the constituents are mixed at the nanometer scale.[12][13]

Mechanism of Action: Unlike catalysts, which facilitate other reactions, nano-thermites are themselves highly energetic, reactive components. When heated, they undergo a very rapid and highly exothermic redox reaction. When incorporated into a propellant, these nano-thermite reactions act as discrete, intense micro-igniters on the burning surface, releasing significant thermal energy that accelerates the decomposition of the surrounding binder and oxidizer.

  • In an ATNEE Context: The intense, localized heat release from nano-thermite particles would provide a powerful ignition stimulus for the ATNEE binder. This would lead to a significant increase in the burn rate, potentially with a higher pressure exponent. The challenge lies in ensuring compatibility and avoiding premature ignition during mixing and curing, as the combination of an energetic binder and a nano-thermite can create a very sensitive formulation.

Quantitative Performance Comparison

The following table summarizes representative performance data for various burn rate modifiers. It is critical to note that this data is primarily derived from studies on HTPB/AP-based propellants, as comprehensive, comparative data for ATNEE-based systems is not widely available in open literature. The values are presented to illustrate the potential magnitude of effect for each class of modifier.

Modifier ClassExample CompoundTypical Concentration (% weight)Observed Burn Rate Increase (vs. baseline)Key AdvantagesKey Challenges
Organometallics Butacene®1 - 5%50 - 200%High efficiency, low migration (for bonded types)Higher cost, potential for increased pressure exponent
Metal Oxides Nano Fe₂O₃0.5 - 2%20 - 60%Low cost, readily availableLower efficiency than ferrocenes, potential for agglomeration
Carbon Nanomaterials Graphene/CNTs0.5 - 2%Up to 800% (synergistic effects)[10]High thermal conductivity, multifunctionalDispersion challenges, cost
Nano-thermites Al/CuO2 - 5%> 200%Very high energy release, significant burn rate increaseIncreased sensitivity, processing safety concerns

Experimental Protocols for Modifier Evaluation

A rigorous and standardized experimental workflow is essential for the accurate comparison of burn rate modifiers.

Propellant Sample Preparation
  • Binder Preparation: The ATNEE prepolymer is weighed and placed in a planetary mixer bowl. The energetic plasticizer (if used) is added, and the mixture is degassed under vacuum at a controlled temperature (e.g., 60°C) for several hours to remove moisture and dissolved air.

  • Additive Dispersion: The burn rate modifier is added to the plasticized binder. The mixture is stirred under vacuum for a specified time (e.g., 30 minutes) to ensure uniform dispersion. For solid modifiers like metal oxides or carbon nanotubes, a high-shear mixing step may be required.

  • Incorporation of Solids: The solid oxidizer and metallic fuel are added to the mixture. Mixing continues under vacuum until a homogenous, viscous slurry is obtained. The end-of-mix viscosity is a critical parameter for processability.

  • Curing: The curing agent is added, and the mixture is stirred for a final, brief period. The propellant slurry is then cast into molds (e.g., for strand burner samples or mechanical property test specimens) and cured in an oven at a specified temperature (e.g., 60-70°C) for several days until the cross-linking reaction is complete.[14]

G start Start prep 1. Propellant Preparation (ATNEE + Modifier) start->prep thermal 2. Thermal Analysis (TGA/DSC) prep->thermal Characterize Decomposition burn 3. Burn Rate Measurement (Strand Burner) prep->burn Measure Ballistic Properties mech 4. Mechanical Testing (Tensile Strength) prep->mech Assess Structural Integrity data 5. Data Analysis (Compare r, n, T_decomp) thermal->data burn->data mech->data end End data->end

Caption: Experimental workflow for evaluating burn rate modifiers.

Burn Rate Measurement (Crawford Strand Burner)

The burn rate of a solid propellant is typically measured as a function of pressure in a Crawford-type strand burner.[15][16]

  • Sample Preparation: A cured strand of propellant (e.g., 5mm x 5mm x 100mm) is coated on its sides with an inhibitor (e.g., a vinyl resin) to ensure that combustion only proceeds along one axis.[17]

  • Mounting: The strand is mounted in the burner's sample holder. Ignition wires or a laser ignition source are positioned at the top of the strand.

  • Pressurization: The burner vessel is sealed and pressurized with an inert gas (typically nitrogen) to the desired test pressure.

  • Ignition & Measurement: The propellant strand is ignited. As the propellant burns, the time it takes for the flame front to travel between two known points (often measured using fuse wires embedded in the strand or optical detection) is recorded.

  • Calculation: The burn rate (r) is calculated by dividing the distance between the measurement points by the recorded time.

  • Data Analysis: The process is repeated at various pressures. The resulting data is plotted on a log-log scale (log(r) vs. log(p)). The data is then fitted to Vieille's Law, r = aPⁿ , where 'a' is the burn rate coefficient and 'n' is the pressure exponent, a critical measure of combustion stability.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine how the modifier affects the thermal decomposition of the propellant.[18][19]

  • Sample Preparation: A small, precise amount of the cured propellant (typically 1-5 mg) is placed into a sample pan (e.g., aluminum).

  • TGA Analysis: The TGA instrument heats the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The instrument continuously measures the sample's mass as a function of temperature. A lower decomposition temperature or a faster mass loss rate in the presence of a modifier indicates a catalytic effect.

  • DSC Analysis: The DSC instrument heats the sample alongside an inert reference. It measures the difference in heat flow required to maintain both at the same temperature. This reveals exothermic (heat-releasing) and endothermic (heat-absorbing) events. A shift in the main exothermic decomposition peak to a lower temperature, or an increase in the total heat released (enthalpy), provides quantitative data on the modifier's performance.

Conclusion and Future Outlook

The use of an energetic binder like ATNEE represents a significant step forward in composite propellant technology. To fully harness its potential, the selection and optimization of burn rate modifiers are crucial. While organometallic ferrocenes and nano-sized metal oxides remain the workhorses of burn rate modification, novel materials like carbon nanotubes and nano-thermites offer intriguing possibilities for achieving exceptionally high burn rates.

The primary challenge for researchers is the limited availability of direct comparative data for these modifiers within an ATNEE matrix. The logical next step is the systematic execution of the experimental protocols described herein. By comparing various modifiers in a standardized ATNEE formulation, the scientific community can build the necessary database to validate the mechanistic hypotheses and unlock the full performance potential of this next generation of high-energy composite propellants. The focus should be not only on ballistic performance but also on ensuring processing safety, mechanical integrity, and long-term chemical stability.

References

  • El-Sayad, M. A., et al. (2004). TG studies of a composite solid rocket propellant based on HTPB-binder. Journal of Thermal Analysis and Calorimetry, 78, 139-148. Available at: [Link]

  • Zhang, J., et al. (2020). Decomposition and Energy-Enhancement Mechanism of the Energetic Binder Glycidyl Azide Polymer at Explosive Detonation Temperatures. The Journal of Physical Chemistry A, 124(29), 6038-6047. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of STA graph showing DSC/TG of AP -HTPB composite solid propellant. Available at: [Link]

  • Min, B., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Materials, 15(21), 7689. Available at: [Link]

  • Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. DSTO-TR-1171, Defence Science and Technology Organisation. Available at: [Link]

  • Dreizin, E.L., et al. (2010). Solid Propellant Burn Rate Modifiers Based on Reactive Nanocomposite Materials. DTIC. Available at: [Link]

  • ResearchGate. (n.d.). Function and Action Mechanism of Carbon Nanomaterials Used in Propellants. Available at: [Link]

  • Google Patents. (1976). Propellants based on bis[N-(trinitroethyl)nitramino]ethane. US3932241A.
  • DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Available at: [Link]

  • Vernacchia, M. (n.d.). Strand burner for solid propellant testing. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Ferrocene Derivatives as Burn Rate Modifiers in AP/HTPB-Based Composite Propellants. Available at: [Link]

  • AIAA Journal. (n.d.). Action of transition metal oxides on composite solid propellants. Available at: [Link]

  • DTIC. (n.d.). Solid Propellant Burn Rate Modifiers Based on Reactive Nanocomposite Materials. Available at: [Link]

  • MDPI. (2024). Impact of Selected Metal Oxides on the Thermodynamics of Solid Rocket Propellant Combustion. Available at: [Link]

  • DTIC. (1995). The Effects of Ferrocenic and Carborane Derivative Burn Rate Catalysts in AP Composite Propellant Combustion: Mechanism of. Available at: [Link]

  • CORE. (n.d.). development and characterization of a new very high- pressure strand burner for studying propellant burning. Available at: [Link]

  • Shen, J., et al. (2016). Highly energetic compositions based on functionalized carbon nanomaterials. Nanoscale, 8(8), 4463-4489. Available at: [Link]

  • ResearchGate. (n.d.). Decomposition and Energy-Enhancement Mechanism of the Energetic Binder Glycidyl Azide Polymer at Explosive Detonation Temperatures. Available at: [Link]

  • Nakka, R. (2023). Simplified Method to Estimate Burn Rate Parameters. Available at: [Link]

  • PMC. (n.d.). Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race. Available at: [Link]

  • Wiley Online Library. (2024). Trinitroethyl hydrazides of dicarbonic acids – Energetic compounds with high oxygen and nitrogen content. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Different Nano-Sized Metal Oxide Catalysts on the Properties of Composite Solid Propellants. Available at: [Link]

  • ResearchGate. (n.d.). Research progress of new ferrocene-based burning rate catalysts for composite solid propellants. Available at: [Link]

  • MDPI. (n.d.). Nanoenergetic Materials: From Materials to Applications. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of thermoplastic propellants and their ingredients with DSC and tga. Available at: [Link]

  • DTIC. (1998). Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. Available at: [Link]

  • DTIC. (n.d.). Burning Rates of Standard Army Propellants in Strand Burner and Closed Chamber Tests. Available at: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Penn State Mechanical Engineering. (2014). Composite Propellant Based on a New Nitrate Ester. Available at: [Link]

  • EUCASS. (n.d.). Detailed properties of iron oxide solid propellant catalyst. Available at: [Link]

  • Semantic Scholar. (n.d.). Evaluation of Ferrocene Derivatives as Burn Rate Modifiers in AP/HTPB-Based Composite Propellants. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of solid propellant burning rate by using strand burner and static firing tests. Available at: [Link]

  • NASA Technical Reports Server. (n.d.). EXPLOSIVES AND PYROTECHNIC PROPELLANTS FOR USE IN LONG TERM DEEP SPACE MISSIONS. Available at: [Link]

  • Jetir.org. (n.d.). A Comprehensive Review of High-Burn-Rate Solid Rocket Propellants, Aluminium-Based Composite Propellants, and Burn Rate Enhancement. Available at: [Link]

  • Journal of Chemistry and Technologies. (2019). MODERN DIRECTIONS OF SCIENTIFIC ENGINEERING OF THE BURNING RATE MODIFIERS FOR COMPOSITE SOLID PROPELLANTS. Available at: [Link]

  • ResearchGate. (n.d.). Studies on Aluminized, High Burning Rate, Butacene® Based, Composite Propellants. Available at: [Link]

  • Wiley Online Library. (n.d.). An Optimized & Scaled‐Up Synthetic Procedure for Trinitroethyl Formate TNEF. Available at: [Link]

Sources

Safety Operating Guide

Urgent Operational Guide: Allyl Trinitroethyl Ether (ATNEE) Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

Status: CRITICAL HAZARD Primary Risk: Detonation / Shock Sensitivity [1]

Allyl trinitroethyl ether (ATNEE) is not a standard organic solvent; it is an energetic plasticizer containing both a trinitroethyl moiety (explosive) and an allyl ether group (peroxidizable).[1] Its disposal requires strict adherence to High-Energy Material (HEM) protocols.[1]

Do NOT dispose of this material via standard organic waste streams.[1] Do NOT attempt to concentrate this material (e.g., rotary evaporation).[1]

PropertyHazard Description
Energetic Moiety The

group provides a built-in oxygen source, allowing rapid, self-sustained decomposition (detonation) upon shock or friction.[1]
Peroxide Potential The allyl ether oxygen can form cyclic peroxides or poly-peroxides upon exposure to air/light, significantly lowering the activation energy for detonation.
Waste Code (EPA) D003 (Reactivity) .[1][2][3] Potentially P-listed depending on specific formulation context.

Immediate Containment & Stabilization (The "Phlegmatization" Protocol)

The safest state for ATNEE is diluted .[1] Pure ATNEE is highly sensitive.[1] If you possess pure or concentrated material, you must "phlegmatize" (desensitize) it immediately before any transport or disposal coordination.[1]

Protocol A: Desensitization for Storage/Handoff

Use this protocol to stabilize the chemical while awaiting professional removal.

Reagents Required:

  • Diluent: Heavy Mineral Oil (Paraffin oil) OR Dimethyl Phthalate (DMP).[1]

    • Why: These are non-volatile, chemically inert, and absorb thermal/mechanical shock. Do NOT use volatile solvents like acetone or DCM; if they evaporate, they leave behind pure, crystallized explosive.[1]

  • Container: High-density polyethylene (HDPE) or conductive polypropylene.[1] Avoid glass if possible (shrapnel risk).[1]

Step-by-Step Procedure:

  • Preparation: Work behind a blast shield. Ground all equipment to prevent static discharge.[1]

  • Inspection: Check the container for crystal formation (peroxides) around the cap.[1]

    • Critical Stop: If crystals are visible, STOP .[1] Do not touch. Evacuate and call EOD (Explosive Ordnance Disposal).

  • Dilution: Slowly add the ATNEE to the Diluent (Never the reverse).

    • Ratio: Aim for a minimum 20% ATNEE / 80% Diluent ratio. Lower concentration is safer.[1]

  • Mixing: Do not vortex or sonicate. Swirl gently by hand.

  • Labeling: Mark the container clearly:

    "DANGER: ENERGETIC MATERIAL - DO NOT CONCENTRATE.[1] Contains Allyl Trinitroethyl Ether in Mineral Oil."

Disposal Workflow Decision Matrix

The following diagram illustrates the decision logic for disposing of ATNEE. This self-validating workflow ensures no critical safety checks are missed.

ATNEE_Disposal Start Start: ATNEE Waste Identified Check_Crystals Visual Inspection: Crystals/Solids Present? Start->Check_Crystals Evacuate CRITICAL ALERT: Evacuate Lab Contact EOD/Bomb Squad Check_Crystals->Evacuate Yes (Peroxides) Check_State Material State Check_Crystals->Check_State No Pure_Liquid Pure/Concentrated Liquid Check_State->Pure_Liquid Dilute_Soln Diluted Solution (<10%) Check_State->Dilute_Soln Phlegmatize PROTOCOL A: Dilute with Mineral Oil/DMP (Target <20% Conc.) Pure_Liquid->Phlegmatize Stabilize Immediatey Waste_Tag Label as EPA D003 (Reactive) 'High Energy Material' Dilute_Soln->Waste_Tag Phlegmatize->Waste_Tag Vendor_Contact Contact TSDF (Incineration) *Specify Energetic Profile* Waste_Tag->Vendor_Contact Pack_Ship Lab Pack for Transport (DOT Class 1 or 4.1) Vendor_Contact->Pack_Ship

Figure 1: Decision logic for the safe assessment and routing of ATNEE waste. Note the critical "Stop" point if crystallization is observed.

Chemical Incompatibility & Segregation

When preparing "Lab Packs" for disposal, strict segregation is required. Mixing ATNEE with the wrong waste stream can lower the decomposition temperature or cause immediate ignition.

Incompatible ClassInteraction MechanismConsequence
Amines / Bases Base-catalyzed abstraction of acidic protons alpha to nitro groups.[1]Formation of sensitive nitro-salts; rapid heat evolution.[1]
Strong Oxidizers ATNEE is already oxygen-rich; external oxidizers push oxygen balance to +ve.[1]Increases detonation velocity and sensitivity.[1]
Heavy Metals Formation of metal-nitro complexes.[1]Increases friction sensitivity (similar to lead azide).[1]
Reducing Agents Redox reaction with nitro groups.[1]Exothermic ignition.[1]

Safe Storage Partners:

  • Mineral Oil

  • Diesel Fuel (Industrial scale only)

  • Phthalates (DMP, DOP)

  • Hydrocarbons (Hexane/Heptane) - Only if non-volatility is not required for long-term storage.[1]

Professional Disposal (The Only Recommended Route)

Do not attempt chemical destruction (e.g., alkaline hydrolysis) in a standard laboratory. While hydrolysis can decompose nitro compounds, the trinitroethyl group can form nitroform salts which are highly unstable when dry. The only validated disposal method for ATNEE is High-Temperature Incineration at a permitted facility.[1]

Logistics for Hand-off:
  • Waste Profile: You must declare the waste as "Reactive (D003) - Energetic Ether." [1]

  • Packaging:

    • Primary: Plastic coated glass or HDPE.[1]

    • Secondary: Metal can with vermiculite cushioning.[1]

  • Transport: Must be transported by a hauler licensed for DOT Class 1 (Explosives) or Class 4.1 (Flammable Solids/Desensitized Explosives) depending on the dilution level.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D003 Reactivity). EPA.gov.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Explosive and Pyrophoric Hazards.

  • Department of Defense (DoD). (2008).[1] DoD Contractors' Safety Manual for Ammunition and Explosives (DOD 4145.26-M).[1] (Provides grounding for phlegmatization protocols).

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A Comprehensive Guide to Personal Protective Equipment for Handling Allyl Trinitroethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The landscape of chemical research is one of constant innovation, often leading us to work with novel molecules with limited safety data. Allyl trinitroethyl ether is one such compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety, grounded in the known hazards of its constituent functional groups, is paramount. This guide is constructed on the foundational principles of chemical safety, drawing parallels from the well-documented risks associated with allyl compounds and energetic nitroaromatic compounds. Our objective is to provide you, our trusted colleagues in research, with a robust framework for the safe handling of this and other similarly energetic materials, ensuring that your groundbreaking work can proceed without compromising personal or environmental safety.

Deconstructing the Hazard: A Proactive Approach to Safety

Allyl trinitroethyl ether combines two key structural features that dictate its hazard profile: the allyl group and the trinitroethyl moiety . Understanding the risks associated with each is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) protocols outlined in this guide.

  • The Allyl Group: Allyl-containing compounds, particularly ethers, are notorious for the formation of explosive peroxides upon exposure to air and light.[1][2][3][4][5][6] These peroxides can become concentrated during distillation or evaporation, leading to violent explosions when subjected to heat, friction, or shock.[3][4][5][6] Furthermore, allyl compounds can be toxic and irritating to the skin, eyes, and respiratory system.[7][8][9]

  • The Trinitroethyl Moiety: The presence of multiple nitro groups renders the molecule an energetic material, akin to compounds like trinitrotoluene (TNT). Organic nitro compounds are often sensitive to heat, shock, and friction, and can decompose violently or detonate.[10][11][12][13] Many nitroaromatic compounds are also toxic, with potential for mutagenic and carcinogenic effects.[14][15][16][17][18]

Therefore, the handling of Allyl trinitroethyl ether necessitates a dual-pronged safety strategy that addresses both the risk of peroxide formation and the inherent explosive and toxic nature of the compound.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for any laboratory procedure involving Allyl trinitroethyl ether. The selection of each piece of equipment is directly linked to mitigating the specific hazards identified above.

PPE CategorySpecific RequirementRationale and Causality
Eye and Face Protection Chemical splash goggles and a full-face shieldCausality: Protects against splashes of the chemical, which can cause severe eye irritation, and provides a barrier against projectiles in the event of an unexpected energetic decomposition.[7][19][20]
Hand Protection Double gloving: an inner layer of nitrile gloves and an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).Causality: The inner nitrile glove offers a degree of chemical resistance and dexterity. The outer, more robust glove provides extended protection against the permeation of organic solvents and potentially toxic compounds.[19][20][21][22] Double gloving allows for the safe removal of the contaminated outer glove without exposing the skin.[23]
Body Protection A flame-resistant (FR) lab coat.Causality: Standard lab coats can be flammable and will not provide adequate protection in the event of a flash fire, a significant risk when handling flammable and energetic materials. An FR lab coat will self-extinguish, providing critical time to escape.[20]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Causality: Due to the potential for inhalation of toxic vapors, respiratory protection is essential, especially when working outside of a certified fume hood or during spill cleanup.[7][21][23]
Foot Protection Closed-toe, chemical-resistant safety shoes.Causality: Protects the feet from chemical spills and falling objects. The chemical-resistant material prevents absorption of hazardous substances.[22]

Procedural Discipline: Donning, Doffing, and Disposal

The correct sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself in preventing contamination.

Donning Procedure
  • Hand Hygiene: Thoroughly wash and dry hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • FR Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully fastened.

  • Respirator: If required by your risk assessment, perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the outer, chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing Procedure
  • Outer Gloves: Remove the outer gloves by grasping the cuff and peeling them off, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.

  • FR Lab Coat: Unfasten the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward. Place it in a designated container for FR garment laundering.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan

All disposable PPE, including both pairs of gloves, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines for reactive and toxic chemical waste.[24][25][26] Reusable PPE must be decontaminated according to a validated standard operating procedure before reuse.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making and procedural flow for the safe handling of Allyl trinitroethyl ether, emphasizing the integration of PPE into the overall safety protocol.

safe_handling_workflow cluster_planning Pre-Operational Planning cluster_execution Operational Phase cluster_disposal Post-Operational and Disposal Risk_Assessment Conduct Risk Assessment (Allyl + Trinitroethyl Hazards) SOP_Development Develop/Review Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development Informs PPE_Selection Select Appropriate PPE (FR Coat, Double Gloves, Goggles, Face Shield, Respirator) SOP_Development->PPE_Selection Specifies Donning_PPE Don PPE (Correct Sequence) PPE_Selection->Donning_PPE Handling_Chemical Handle Allyl Trinitroethyl Ether in a Fume Hood with Blast Shield Donning_PPE->Handling_Chemical Doffing_PPE Doff PPE (Correct Sequence in Designated Area) Handling_Chemical->Doffing_PPE Decontamination Decontaminate Reusable PPE Doffing_PPE->Decontamination Waste_Disposal Dispose of Contaminated PPE and Chemical Waste as Hazardous Waste Doffing_PPE->Waste_Disposal End Procedure Complete Decontamination->End Waste_Disposal->End

Caption: A procedural workflow for the safe handling of Allyl trinitroethyl ether, from planning to disposal.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Ethyl Ether. Retrieved from [Link]

  • Gelest, Inc. (2017, February 20). Safety Data Sheet: Allyl Phenyl Ether. Retrieved from [Link]

  • Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from [Link]

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  • University of California, Santa Barbara. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]

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  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Environmental Health and Safety. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Meunier, B. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 37(2), 523-537. [Link]

  • National Toxicology Program. (2006). A Comparative 90-Day Toxicity Study of Allyl Acetate, Allyl Alcohol, and Acrolein. Toxicological Sciences, 92(1), 168-176. [Link]

  • Defense Systems Information Analysis Center. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

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  • Protective Industrial Products. (n.d.). Glove Selector. Retrieved from [Link]

  • Ahmed, T., & Husain, A. (2016). Allyl nitrile: Toxicity and health effects. Food and Chemical Toxicology, 97, 223-231. [Link]

  • University of York, Department of Biology. (n.d.). Peroxide forming chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Allyl chloride. Retrieved from [Link]

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  • University of Alabama at Birmingham. (2019, November 26). Personal Protective Equipment (PPE) (OHS100) Course Material. Retrieved from [Link]

  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.